Vedroprevir
Description
an inhibitor of the hepatitis C virus NS3/4A protease; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
(1R,2R)-1-[[(2S,4R)-1-[(2S)-2-[[(1S,5R)-3-bicyclo[3.1.0]hexanyl]oxycarbonylamino]-3,3-dimethylbutanoyl]-4-[8-chloro-7-(2-morpholin-4-ylethoxy)-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxypyrrolidine-2-carbonyl]amino]-2-ethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60ClN7O9S/c1-7-27-21-45(27,41(56)57)51-39(54)33-19-29(22-53(33)40(55)38(44(4,5)6)50-43(58)62-28-17-25-16-26(25)18-28)61-35-20-31(32-23-63-42(49-32)47-24(2)3)48-37-30(35)8-9-34(36(37)46)60-15-12-52-10-13-59-14-11-52/h8-9,20,23-29,33,38H,7,10-19,21-22H2,1-6H3,(H,47,49)(H,50,58)(H,51,54)(H,56,57)/t25-,26+,27-,28?,29-,33+,38-,45-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXAMWFYPMNDME-OPUYQWCOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1(C(=O)O)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)OC3CC4CC4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@]1(C(=O)O)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)OC3C[C@H]4C[C@H]4C3)OC5=CC(=NC6=C5C=CC(=C6Cl)OCCN7CCOCC7)C8=CSC(=N8)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60ClN7O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
910.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098189-15-1 | |
| Record name | Vedroprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1098189151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vedroprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12037 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VEDROPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGD958X2B9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vedroprevir: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vedroprevir (formerly GS-9451) is a potent, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. This enzyme is essential for viral replication, making it a prime target for antiviral therapy. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, resistance profile, and the experimental methodologies used for its characterization.
Introduction
Hepatitis C is a liver disease caused by the hepatitis C virus (HCV), a single-stranded RNA virus. The HCV polyprotein is processed by viral and host proteases to yield functional viral proteins. The NS3/4A protease, a heterodimeric complex of the NS3 serine protease and its NS4A cofactor, is responsible for four of the five post-translational cleavages of the HCV polyprotein, making it indispensable for viral replication. This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS3/4A protease.
Mechanism of Action
This compound is a potent and selective inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme in a non-covalent, reversible manner, thereby preventing the processing of the HCV polyprotein and inhibiting viral replication.
Biochemical Activity
In biochemical assays, this compound has demonstrated potent inhibitory activity against the HCV NS3/4A protease.
Table 1: Biochemical Potency of this compound
| Parameter | Value (nM) |
| IC50 | 3.2 |
| Ki | 0.41 |
Cellular Activity
This compound exhibits potent antiviral activity in cell-based HCV replicon systems. The 50% effective concentration (EC50) varies depending on the HCV genotype and the specific replicon system used.
Table 2: Antiviral Activity of this compound in HCV Replicon Assays
| HCV Genotype | Replicon System | Mean EC50 (nM) |
| 1a | Stable Replicon | 13 |
| 1b | Stable Replicon | 5.4 |
| 2a | Stable Replicon | 316 |
Resistance Profile
As with other direct-acting antivirals, resistance to this compound can emerge through mutations in the target enzyme. The primary resistance-associated substitutions (RASs) for this compound are located in the NS3 protease domain.
Key Resistance Mutations
The most significant resistance mutations observed for this compound are:
-
R155K in HCV genotype 1a
-
D168E/G/V in HCV genotype 1b
These mutations lead to a significant decrease in the susceptibility of the virus to this compound.
Table 3: Fold-Change in this compound EC50 for Resistant Mutants
| Genotype | Mutation | Mean Fold-Change in EC50 |
| 1a | R155K | >150 |
| 1b | D168E | 82 |
| 1b | D168G | 85 |
| 1b | D168V | >1000 |
Experimental Protocols
The following sections describe the general methodologies used to characterize the mechanism of action of this compound.
NS3/4A Protease Inhibition Assay (Biochemical)
A common method for determining the inhibitory activity of compounds against the HCV NS3/4A protease is a Fluorescence Resonance Energy Transfer (FRET)-based assay.
General Protocol:
-
Reagents:
-
Recombinant HCV NS3/4A protease
-
FRET peptide substrate containing a cleavage site for NS3/4A flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with detergents and reducing agents).
-
This compound (or other test compounds) serially diluted in DMSO.
-
-
Procedure:
-
The NS3/4A protease is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate.
-
The FRET peptide substrate is added to initiate the reaction.
-
The fluorescence intensity is measured over time using a microplate reader. Cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
-
Data Analysis:
-
The percent inhibition is calculated for each concentration of this compound relative to a no-inhibitor control.
-
The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
The inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the inhibitor and the substrate and fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
HCV Replicon Assay (Cell-based)
HCV replicon assays are used to measure the antiviral activity of compounds in a cellular context. These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can replicate autonomously.
General Protocol:
-
Cell Lines and Replicons:
-
Huh-7 derived cell lines that are highly permissive for HCV replication.
-
HCV replicon constructs containing a reporter gene, such as firefly luciferase, for easy quantification of viral replication. Replicons representing different HCV genotypes are used.
-
-
Procedure:
-
Replicon-containing cells are seeded into microplates.
-
The cells are treated with serial dilutions of this compound.
-
The plates are incubated for a period of time (typically 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
-
Quantification of HCV Replication:
-
After the incubation period, the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The light output is directly proportional to the level of HCV replication.
-
-
Data Analysis:
-
The percent inhibition of HCV replication is calculated for each concentration of this compound relative to a no-drug control.
-
The EC50 value (the concentration of the compound that inhibits HCV replication by 50%) is determined by fitting the dose-response data to a suitable equation.
-
Cell viability assays (e.g., MTS or CellTiter-Glo) are run in parallel to determine the 50% cytotoxic concentration (CC50) and to ensure that the observed antiviral activity is not due to cytotoxicity.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Experimental Workflow Diagram
Caption: Workflow for biochemical and cell-based characterization of this compound.
The Genesis of a Direct-Acting Antiviral: A Technical Guide to the Discovery and Synthesis of Vedroprevir (GS-9451)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedroprevir (GS-9451) is a potent, second-generation, direct-acting antiviral (DAA) agent developed for the treatment of chronic hepatitis C virus (HCV) infection. As a non-covalent, reversible inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, this compound plays a critical role in halting viral replication. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound, tailored for professionals in the field of drug development and virology.
Discovery and Rationale
The discovery of this compound was the culmination of a targeted drug discovery program aimed at identifying potent and selective inhibitors of the HCV NS3/4A protease, an enzyme essential for viral polyprotein processing and maturation.[1] The development of DAAs like this compound marked a significant advancement over previous interferon-based therapies, offering improved efficacy, better tolerability, and shorter treatment durations.
The discovery process for this compound can be conceptualized through the following workflow:
Mechanism of Action
This compound exerts its antiviral effect by directly inhibiting the enzymatic activity of the HCV NS3/4A protease. This viral enzyme is a serine protease responsible for cleaving the HCV polyprotein at four specific sites, a crucial step in the production of mature and functional viral proteins necessary for replication. By binding to the active site of the NS3/4A protease in a non-covalent but highly potent manner, this compound blocks this cleavage process, thereby preventing the formation of the viral replication complex and ultimately suppressing viral replication.[1]
The signaling pathway illustrating the role of NS3/4A protease and its inhibition by this compound is depicted below:
Synthesis of this compound (GS-9451)
The chemical synthesis of this compound is a multi-step process involving the assembly of several key fragments. A detailed, step-by-step experimental protocol for the synthesis is outlined below, based on publicly available information.
Experimental Protocol for Synthesis
The synthesis of this compound (GS-9451) involves several key transformations, including peptide couplings and the formation of the quinoline core. The following is a representative synthetic scheme.
A more detailed, albeit still generalized, synthetic protocol is as follows:
-
Preparation of the Quinoline Core:
-
To a solution of methyl 8-chloro-4-hydroxy-7-methoxyquinoline-2-carboxylate in a mixture of methanol and tetrahydrofuran, a solution of lithium hydroxide in water is added.
-
The mixture is stirred at room temperature until the conversion to the carboxylic acid is complete, as monitored by LCMS.
-
The volatiles are removed, and the pH is adjusted to 6 with aqueous HCl to precipitate the product, which is then filtered and dried.[2]
-
-
Peptide Coupling and Elaboration:
-
The synthesis continues with a series of peptide couplings to build the peptidomimetic backbone. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like Hunig's base (N,N-Diisopropylethylamine) are employed.[2]
-
A key step involves the coupling of the elaborated quinoline core with a protected amino acid derivative.
-
Subsequent deprotection and further coupling steps are carried out to introduce the remaining structural motifs of this compound.
-
-
Final Saponification:
-
The final step is typically a saponification reaction to hydrolyze a terminal ester and reveal the carboxylic acid moiety of this compound. This is often achieved using lithium hydroxide in a mixture of THF, methanol, and water.[2]
-
The final product is then purified by chromatography.
-
Disclaimer: This is a generalized protocol. For detailed, specific reaction conditions, concentrations, and purification methods, consulting the primary literature and patent filings is recommended.
Preclinical and Clinical Data
This compound has undergone extensive preclinical and clinical evaluation to determine its efficacy, safety, and pharmacokinetic profile.
In Vitro Activity
The in vitro antiviral activity of this compound has been assessed in various HCV replicon systems.
| Parameter | Value | Reference |
| IC50 (HCV NS3/4A Protease) | 3.2 nM | [3] |
| EC50 (HCV Genotype 1a replicon) | 13 nM | [1] |
| EC50 (HCV Genotype 1b replicon) | 5.4 nM | [1] |
| IC50 (BCRP) | 1.4 µM | [3] |
| IC50 (P-gp) | 34 µM | [3] |
| IC50 (MRP1) | 14.9 µM | [3] |
| IC50 (MRP2) | 12 µM | [3] |
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in several animal species.
| Species | Clearance | Volume of Distribution | Oral Bioavailability | Reference |
| Rat | High | - | Good | [1] |
| Dog | Low | - | Good | [1] |
| Monkey | Low | - | Good | [1] |
Clinical Efficacy and Safety
This compound has been evaluated in clinical trials, primarily in combination with other direct-acting antivirals. One notable study is the SYNERGY trial (NCT01805882), which assessed the efficacy and safety of various combinations of DAAs.
| Trial Identifier | Phase | Key Findings | Reference |
| NCT01805882 (SYNERGY) | 2 | In combination with other DAAs, demonstrated high rates of sustained virologic response (SVR) in patients with chronic HCV infection. The end-of-treatment response was high across different treatment arms. |
Note: For detailed clinical trial results, including specific SVR rates for different patient populations and comprehensive safety data, please refer to the official clinical trial publications and regulatory submissions.
Experimental Protocols for Key Assays
The evaluation of this compound's activity relies on robust in vitro assays. Below are generalized protocols for key experiments.
HCV NS3/4A Protease Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the NS3/4A protease.
-
Reagents and Materials: Recombinant HCV NS3/4A protease, a fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2), assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucoside), test compound (this compound), and a suitable microplate reader.
-
Procedure:
-
The test compound is serially diluted and pre-incubated with the NS3/4A protease in the assay buffer.
-
The reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time. Protease activity is determined by the rate of increase in fluorescence due to the cleavage of the substrate.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.
-
HCV Replicon Assay
This cell-based assay measures the antiviral activity of a compound in a cellular context.
-
Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase).
-
Procedure:
-
Replicon-containing cells are seeded in microplates and treated with serial dilutions of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed (e.g., using a CellTiter-Glo assay).
-
Reporter gene activity (e.g., luciferase) is measured as an indicator of HCV RNA replication.
-
The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined from the dose-response curve.
-
Conclusion
This compound (GS-9451) represents a significant achievement in the rational design of direct-acting antiviral agents for the treatment of hepatitis C. Its potent and selective inhibition of the HCV NS3/4A protease, favorable preclinical pharmacokinetic profile, and demonstrated efficacy in clinical trials as part of combination therapy have contributed to the paradigm shift in HCV treatment. This technical guide has provided a comprehensive overview of the discovery, synthesis, and evaluation of this compound, offering valuable insights for researchers and professionals in the field of antiviral drug development. The methodologies and data presented herein underscore the intricate and multidisciplinary effort required to bring a novel therapeutic agent from concept to clinical application.
References
Vedroprevir: A Technical Guide to Target Binding and Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedroprevir, also known as GS-9451, is a potent, second-generation, non-covalent, reversible inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. This enzyme is crucial for the replication of the virus, as it is responsible for cleaving the HCV polyprotein into mature, functional non-structural proteins. By targeting the NS3/4A protease, this compound effectively disrupts the viral life cycle. This technical guide provides an in-depth overview of this compound's target binding, enzyme inhibition kinetics, and the experimental methodologies used for its characterization.
Target Binding and Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of the HCV NS3/4A protease. A co-crystal structure of this compound with the NS3 protease has revealed that the inhibitor makes significant contact with multiple amino acid residues within the S1, S2, S3, and S4 substrate-binding grooves of the enzyme. This binding is reversible and non-covalent in nature. The inhibition of the NS3/4A protease prevents the processing of the viral polyprotein, thereby halting the production of essential viral enzymes and structural proteins necessary for replication and assembly of new virions.
Quantitative Data on Enzyme Inhibition and Binding Affinity
The potency and binding characteristics of this compound have been quantified against various HCV genotypes. The following tables summarize the key inhibition and binding parameters.
| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Reference |
| Ki (nM) | - | 0.41 | 39 | 319 | |
| IC50 (nM) | - | 3.2 | - | - | |
| EC50 (nM) | 13 | 5.4 | - | - |
Table 1: this compound Inhibition Constants against various HCV Genotypes
| Kinetic Parameter | Value | Reference |
| Association Rate (kon) (M⁻¹s⁻¹) | 1 x 10⁶ | |
| Dissociation Rate (koff) (s⁻¹) | 2.6 x 10⁻⁴ |
Table 2: this compound Binding Kinetics for Genotype 1b NS3/4A Protease
Resistance Profile
As with many direct-acting antiviral agents, mutations in the target enzyme can confer resistance to this compound. Clinical studies have identified key resistance-associated substitutions (RASs) in the NS3 protease.
| Genotype | Resistance-Associated Substitutions | Reference |
| Genotype 1a | R155K | |
| Genotype 1b | D168E/G/V |
Table 3: Clinically Observed Resistance-Associated Substitutions for this compound
Experimental Protocols
The characterization of this compound's activity involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
Biochemical NS3/4A Protease Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against purified HCV NS3/4A protease.
Materials:
-
Purified recombinant HCV NS3/4A protease
-
Fluorogenic peptide substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10% glycerol, 10 mM DTT)
-
This compound (GS-9451) stock solution in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Methodology:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the purified NS3/4A protease to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 485 nm, emission at 535 nm). The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
-
To determine the Ki value, the assay is performed at multiple substrate concentrations, and the data are fitted to the appropriate enzyme inhibition model (e.g., competitive inhibition).
Cell-Based HCV Replicon Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cellular environment that mimics viral replication.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., containing a luciferase reporter gene).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
This compound (GS-9451) stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol. Luciferase activity is proportional to the level of HCV RNA replication.
-
In parallel, a cell viability assay (e.g., MTS or CellTiter-Glo) should be performed to assess the cytotoxicity of the compound.
-
Calculate the percent inhibition of replication for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.
Preclinical Evaluation Workflow
The preclinical assessment of an HCV protease inhibitor like this compound follows a structured workflow to evaluate its potential as a therapeutic agent.
Conclusion
This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease. Its mechanism of action, characterized by reversible, non-covalent binding to the enzyme's active site, effectively halts viral replication. The comprehensive in vitro characterization, including detailed kinetic analysis and resistance profiling, has provided a solid foundation for its clinical development. This technical guide summarizes the core data and methodologies that are essential for researchers and drug development professionals working on novel antiviral therapies for Hepatitis C.
Preclinical Pharmacological Profile of Vedroprevir (GS-9451): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vedroprevir (GS-9451) is a potent and selective, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, a critical enzyme for viral replication. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound, encompassing its mechanism of action, in vitro efficacy against various HCV genotypes, resistance profile, pharmacokinetic properties in multiple animal species, and preclinical safety and toxicology data. The information presented herein is intended to serve as a detailed technical resource for professionals engaged in antiviral drug discovery and development.
Mechanism of Action
This compound exerts its antiviral effect by directly targeting the HCV NS3/4A protease. The NS3 protease, in complex with its NS4A cofactor, is responsible for the post-translational cleavage of the HCV polyprotein into mature non-structural proteins essential for viral replication. This compound binds to the active site of the NS3/4A protease in a reversible, noncovalent manner, thereby preventing the processing of the viral polyprotein and inhibiting viral replication.[1]
Figure 1: Mechanism of Action of this compound.
In Vitro Efficacy
The in vitro antiviral activity of this compound has been evaluated in various HCV replicon systems, which are cell-based assays that measure the replication of HCV RNA.
Potency Against HCV Genotypes
This compound has demonstrated potent activity against HCV genotype 1, with lower efficacy against genotype 2a.[2]
| Genotype | Replicon Cell Line | Mean EC50 (nM) |
| 1a | Multiple | 13[2] |
| 1b | Multiple | 5.4[2] |
| 2a | - | 316[2] |
| Table 1: In Vitro Antiviral Activity of this compound Against HCV Genotypes |
Activity in Combination with Other Antiviral Agents
When combined with other classes of anti-HCV agents, this compound has shown additive to synergistic antiviral activity.[2] This supports its use in combination therapy to enhance efficacy and prevent the emergence of resistance.
Resistance Profile
A key consideration for direct-acting antivirals is the potential for the development of resistance. Monotherapy with this compound is associated with a low barrier to resistance.[3]
Emergent Resistance Mutations
Clinical studies involving short-term monotherapy with this compound identified the emergence of specific amino acid substitutions in the NS3 protease that confer resistance.
| Genotype | Amino Acid Position | Observed Mutations |
| 1a | R155 | R155K[4] |
| 1b | D168 | D168E/G/V[4] |
| Table 2: Clinically Observed Resistance Mutations to this compound |
The presence of these mutations leads to a significant reduction in the susceptibility of the virus to this compound. Viruses harboring the D168 mutations in genotype 1b were found to be transient and were replaced by wild-type virus after cessation of therapy.[4] In genotype 1a patients, the R155K mutant was replaced by wild-type in a majority of patients by week 24 post-treatment.[4]
Cross-Resistance
Importantly, NS3 mutants resistant to this compound have been shown to remain susceptible to other classes of HCV inhibitors, such as NS5A and NS5B inhibitors, as well as to interferon-α and ribavirin.[4] This lack of cross-resistance underscores the importance of combination therapy.
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound have been characterized in several animal species to assess its absorption, distribution, metabolism, and excretion (ADME) profile. This compound generally exhibits good oral bioavailability.
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | IV | - | - | - | - | - |
| PO | - | - | - | - | Good[2] | |
| Dog | IV | - | - | - | - | - |
| PO | - | - | - | - | Good[2] | |
| Monkey | IV | - | - | - | - | - |
| PO | - | - | - | - | Good[2] | |
| Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound |
Systemic clearance of this compound was observed to be high in rats, but low in dogs and monkeys.[2] In rats, this compound demonstrated significant liver exposure, with levels approximately 40-fold higher in the liver than in plasma following intravenous administration.[2] The primary route of elimination in rats was found to be through biliary excretion.[2]
Preclinical Toxicology and Safety Pharmacology
Preclinical studies have indicated that this compound has a low toxicity profile.[1] While specific No-Observed-Adverse-Effect Level (NOAEL) data from formal toxicology studies are not publicly available, the overall preclinical assessment supported its progression into clinical trials. Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital organ systems.[5] The core battery of safety pharmacology studies typically evaluates the cardiovascular, respiratory, and central nervous systems.[5]
Experimental Protocols
In Vitro HCV Replicon Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of the Novel Hepatitis C Virus NS3 Protease Inhibitor GS-9451 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of resistance to the protease inhibitor GS-9451 in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
Vedroprevir: An In-Depth Analysis of its In Vitro Antiviral Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedroprevir (GS-9451) is a potent, second-generation, non-covalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This serine protease is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity against various HCV genotypes, its resistance profile, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound exerts its antiviral effect by binding to the active site of the HCV NS3/4A protease, thereby preventing the processing of the viral polyprotein into mature, functional proteins. This inhibition of viral polyprotein processing ultimately halts HCV replication.
Unveiling the Early Efficacy of Vedroprevir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core early-stage research on the efficacy of Vedroprevir (GS-9451), a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. The following sections provide a comprehensive overview of its in vitro antiviral activity, preclinical pharmacokinetic profile, and the detailed experimental methodologies employed in its initial evaluation.
In Vitro Efficacy of this compound (GS-9451)
This compound has demonstrated significant potency against Hepatitis C virus replication in early in vitro studies. Its primary mechanism of action is the selective, reversible, and noncovalent inhibition of the HCV NS3/4A protease, an enzyme crucial for viral polyprotein processing and replication.
Potency against HCV Genotypes
The antiviral activity of this compound was primarily assessed using HCV replicon assays. These cell-based systems contain a portion of the HCV genome, including the NS3/4A protease, and allow for the quantification of viral replication in a controlled laboratory setting. The 50% effective concentration (EC50) is a key metric derived from these assays, representing the concentration of the drug that inhibits 50% of viral replication.
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (HCV NS3/4A Protease) | 3.2 nM | Biochemical Assay |
| Mean EC50 (HCV Genotype 1a) | 13 nM | Replicon Cell Lines |
| Mean EC50 (HCV Genotype 1b) | 5.4 nM | Replicon Cell Lines |
| EC50 (HCV Genotype 2a) | 316 nM | Replicon Cell Lines |
| Table 1: In Vitro Potency of this compound (GS-9451) against HCV |
As indicated in Table 1, this compound is highly potent against HCV genotypes 1a and 1b, which were major targets for HCV drug development. Its activity against genotype 2a is notably lower.
Preclinical Pharmacokinetics
Preclinical studies in various animal models were conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies are crucial for predicting the drug's behavior in humans.
| Species | Systemic Clearance | Oral Bioavailability | Key Findings |
| Rat | High | Good | - Liver concentrations were approximately 40-fold higher than plasma concentrations. - Primary elimination route is through biliary excretion. |
| Dog | Low | Good | |
| Monkey | Low | Good | |
| Table 2: Summary of Preclinical Pharmacokinetic Properties of this compound (GS-9451) |
The preclinical data suggests that this compound has favorable pharmacokinetic properties, including good oral bioavailability across different species and high liver exposure in rats, the primary site of HCV replication.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the early-stage evaluation of this compound.
HCV Replicon Assay for EC50 Determination
This cell-based assay is fundamental for determining the antiviral potency of compounds against HCV replication.
Objective: To quantify the concentration-dependent inhibition of HCV RNA replication by this compound.
Methodology:
-
Cell Culture: Human hepatoma cell lines (e.g., Huh-7) harboring subgenomic HCV replicons are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, for ease of quantification.
-
Compound Preparation: this compound is serially diluted to a range of concentrations.
-
Treatment: The cultured replicon cells are treated with the various concentrations of this compound. A vehicle control (without the drug) is also included.
-
Incubation: The treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication:
-
If a luciferase reporter is used, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luminescence indicates inhibition of replication.
-
Alternatively, total cellular RNA can be extracted, and the levels of HCV RNA are quantified using quantitative reverse transcription PCR (qRT-PCR).
-
-
Data Analysis: The percentage of replication inhibition is calculated for each drug concentration relative to the vehicle control. The EC50 value is then determined by plotting the inhibition data against the drug concentration and fitting the data to a dose-response curve.
HCV NS3/4A Protease Biochemical Assay for IC50 Determination
This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified HCV NS3/4A protease.
Objective: To determine the concentration of this compound required to inhibit 50% of the HCV NS3/4A protease activity (IC50).
Methodology:
-
Reagents:
-
Purified, recombinant HCV NS3/4A protease.
-
A synthetic peptide substrate that mimics the natural cleavage site of the protease and is linked to a reporter system (e.g., a fluorophore and a quencher).
-
Assay buffer.
-
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Reaction Setup: The purified NS3/4A protease is pre-incubated with the different concentrations of this compound in the assay buffer.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the peptide substrate.
-
Detection: As the protease cleaves the substrate, the reporter system generates a signal (e.g., an increase in fluorescence as the fluorophore is separated from the quencher). This signal is measured over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated for each drug concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Mechanism of Action: Targeting HCV Replication
This compound's efficacy stems from its targeted inhibition of the HCV NS3/4A protease. This viral enzyme is a serine protease that plays a critical role in the HCV life cycle by cleaving the viral polyprotein into individual, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). This cleavage is an essential step for the assembly of the viral replication complex. By binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby preventing the formation of a functional replication complex and ultimately halting viral replication.
Vedroprevir (GS-9451): A Technical Guide for Hepatitis C Virus Research
This guide provides an in-depth overview of vedroprevir (GS-9451), an investigational direct-acting antiviral (DAA), for researchers, scientists, and drug development professionals. This compound is a selective, noncovalent, and reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.[1] While its development has focused on its use in combination therapies, understanding its standalone characteristics is crucial for ongoing HCV research.
Mechanism of Action
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature structural and non-structural (NS) proteins essential for viral replication and assembly.[2][3] The HCV NS3/4A serine protease is responsible for four of these critical cleavages.[2][3] this compound targets the active site of the NS3/4A protease, blocking this polyprotein processing and thereby halting viral replication.[1]
References
Methodological & Application
Application Notes and Protocols for Vedroprevir In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of vedroprevir (also known as GS-9451), a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The following sections detail the mechanism of action, quantitative potency, and methodologies for assessing antiviral efficacy, cytotoxicity, and resistance profiling.
Mechanism of Action
This compound is a direct-acting antiviral (DAA) agent that targets the HCV NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for viral replication. By competitively inhibiting the NS3/4A protease, this compound prevents the formation of the viral replication complex, thereby halting viral proliferation.
Caption: Mechanism of action of this compound in inhibiting HCV replication.
Quantitative In Vitro Activity of this compound
The following tables summarize the in vitro potency and antiviral activity of this compound against different HCV genotypes.
Table 1: Potency of this compound against HCV NS3/4A Protease
| HCV Genotype | Ki (pM) |
| 1b | 410 |
| 2a | 39,000 |
| 3a | 319,000 |
Table 2: Antiviral Activity of this compound in HCV Replicon Cells [1][2][3]
| HCV Replicon Genotype | Mean EC50 (nM) |
| 1a | 13 |
| 1b | 5.4 |
| 2a | 316 |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
HCV NS3/4A Protease Inhibition Assay
This biochemical assay determines the direct inhibitory activity of this compound on the HCV NS3/4A protease.
Principle: A fluorogenic substrate, which is a peptide sequence recognized and cleaved by the NS3/4A protease, is used. Upon cleavage, a fluorophore is released from a quencher, resulting in an increase in fluorescence. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence signal.
Protocol:
-
Reagents and Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
Fluorogenic NS3/4A substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
This compound (serially diluted in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 20 µL of recombinant NS3/4A protease solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (reaction velocity) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the HCV NS3/4A protease inhibition assay.
HCV Replicon Assay for EC50 Determination
This cell-based assay measures the antiviral efficacy of this compound in a cellular context.
Principle: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are used. The level of reporter gene expression is proportional to the extent of HCV RNA replication. The EC50 is the concentration of this compound that reduces reporter activity by 50%.
Protocol:
-
Reagents and Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1a, 1b, or 2a)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound (serially diluted in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the HCV replicon cells in 96-well plates at an appropriate density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-drug control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of HCV replication for each this compound concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay for CC50 Determination
This assay assesses the toxicity of this compound to the host cells.
Principle: The viability of cells treated with this compound is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Protocol:
-
Reagents and Materials:
-
Huh-7 cells (or other relevant cell line)
-
Cell culture medium
-
This compound (serially diluted in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed Huh-7 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted this compound for the same duration as the replicon assay (e.g., 72 hours).
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cytotoxicity for each this compound concentration relative to the untreated control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the logarithm of the this compound concentration.
-
Caption: Parallel workflows for EC50 and CC50 determination.
Resistance Profiling Assay
This assay identifies HCV NS3 mutations that confer resistance to this compound.
Principle: HCV replicons containing known NS3 protease mutations are used to assess the antiviral activity of this compound. A significant increase in the EC50 value for a mutant replicon compared to the wild-type indicates resistance.
Protocol:
-
Reagents and Materials:
-
Huh-7 cells
-
Wild-type and mutant HCV replicons (containing specific NS3 mutations)
-
This compound
-
Standard reagents for the HCV replicon assay
-
-
Procedure:
-
Perform the HCV replicon assay as described above for both wild-type and a panel of mutant replicons.
-
Determine the EC50 value of this compound for each mutant.
-
Calculate the fold change in EC50 for each mutant by dividing the mutant EC50 by the wild-type EC50.
-
A fold change significantly greater than 1 indicates resistance.
-
Table 3: Cross-Resistance Profile of this compound [2][4]
| Class of Resistant Variant | This compound Activity |
| NS5B Nucleoside Inhibitor Resistant Variants | Retains wild-type activity |
| NS5B Non-Nucleoside Inhibitor Resistant Variants | Retains wild-type activity |
| NS5A Inhibitor Resistant Variants | Retains wild-type activity |
This compound is not effective as a monotherapy due to a low barrier to the development of resistance.[5] Therefore, it is typically used in combination with other direct-acting antivirals.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of the Novel Hepatitis C Virus NS3 Protease Inhibitor GS-9451 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of the novel hepatitis C virus NS3 protease inhibitor GS-9451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based HCV Replicon Assays of Vedroprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedroprevir (GS-9451) is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, a critical enzyme in the viral replication cycle.[1] Cell-based HCV replicon assays are indispensable tools for the preclinical evaluation of direct-acting antivirals (DAAs) like this compound.[2] These assays utilize human hepatoma cells (typically Huh-7) harboring subgenomic HCV RNA molecules (replicons) that can autonomously replicate.[2] By measuring the inhibition of replicon replication, these assays provide a quantitative measure of a compound's antiviral potency. This document provides detailed application notes and protocols for the use of HCV replicon assays to characterize the antiviral activity of this compound.
Mechanism of Action of this compound
This compound targets the HCV NS3/4A serine protease. This viral enzyme is responsible for cleaving the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B), which are essential for the formation of the viral replication complex.[1] By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby inhibiting the assembly of a functional replication complex and halting viral RNA synthesis.[1]
Quantitative Data Presentation
The antiviral potency of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of HCV replicon replication. The cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of the host cells by 50%. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
| Compound | HCV Genotype | Replicon Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (GS-9451) | Genotype 1a | Huh-7 based | 13 | >50 | >3846 |
| This compound (GS-9451) | Genotype 1b | Huh-7 based | 5.4 | >50 | >9259 |
| This compound (GS-9451) | Genotype 2a | Huh-7 based | 316 | >50 | >158 |
Data sourced from "Preclinical Characterization of the Novel Hepatitis C Virus NS3 Protease Inhibitor GS-9451".[3][4]
Experimental Protocols
Protocol 1: Cell-Based HCV Replicon Assay for EC50 Determination
This protocol describes a luciferase-based assay to determine the potency of this compound against HCV replicons.
Materials:
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1a or 1b with a luciferase reporter)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for stable replicon cell line maintenance)
-
This compound (GS-9451)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates (white, clear bottom for microscopy)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Maintain HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.
-
Trypsinize and resuspend the cells in G418-free medium.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Include a "no drug" (vehicle control) and a "no cells" (background) control.
-
Carefully remove the medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control (set to 100% replication).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve fit).
-
Protocol 2: Cytotoxicity Assay for CC50 Determination
This protocol describes a method to assess the cytotoxicity of this compound in the host cell line used for the replicon assay.
Materials:
-
Huh-7 cells (or the specific replicon host cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (GS-9451)
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at the same density used for the replicon assay.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium, mirroring the concentrations used in the antiviral assay.
-
Add the compound dilutions to the cells.
-
-
Incubation:
-
Incubate the plates for 72 hours under the same conditions as the replicon assay.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using the appropriate plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the CC50 value using a non-linear regression analysis.
-
Logical Relationships in Data Interpretation
The relationship between the EC50 and CC50 values is critical for evaluating the potential of an antiviral compound. A high selectivity index (SI = CC50/EC50) indicates that the compound is effective at inhibiting viral replication at concentrations well below those that cause toxicity to the host cells.
References
- 1. This compound in the management of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of the Novel Hepatitis C Virus NS3 Protease Inhibitor GS-9451 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Vedroprevir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedroprevir (GS-9451) is a potent, direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][2] This enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication.[3][4][5] Inhibition of the NS3/4A protease is a clinically validated strategy for the treatment of chronic hepatitis C.[2][6] The development of analogs of this compound is a key focus in the discovery of new therapeutic agents with improved potency, resistance profiles, and pharmacokinetic properties. High-throughput screening (HTS) assays are fundamental tools for the rapid evaluation of large libraries of such analogs to identify promising lead compounds.[7][8][9]
These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the screening of this compound analogs. The methodologies are designed to be robust, scalable, and suitable for identifying and characterizing novel inhibitors of the HCV NS3/4A protease.
Mechanism of Action of HCV NS3/4A Protease and Inhibition by this compound Analogs
The HCV genome is translated into a single large polyprotein that must be processed by viral and cellular proteases to yield mature structural and non-structural proteins. The NS3/4A protease is responsible for multiple cleavages in the non-structural region of the polyprotein.[4][10] this compound and its analogs act as competitive inhibitors, binding to the active site of the NS3 protease domain and blocking its catalytic function.[8] This prevents the processing of the viral polyprotein, thereby halting viral replication.
High-Throughput Screening Workflow
A typical HTS campaign for this compound analogs involves several stages, from primary screening of a large compound library to hit confirmation and lead optimization. The workflow is designed to efficiently identify potent and specific inhibitors.
References
- 1. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C Viral NS3-4A Protease Activity Is Enhanced by the NS3 Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 8. High-throughput screening (HTS) and hit validation to identify small molecule inhibitors with activity against NS3/4A proteases from multiple hepatitis C virus genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
Application Notes and Protocols for the Use of Vedroprevir in Huh-7 Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Huh-7 cell line in the experimental evaluation of Vedroprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.
Introduction
The human hepatoma cell line, Huh-7, and its derivatives are invaluable tools in the study of Hepatitis C Virus (HCV) and the development of antiviral therapies.[1][2] These cells are highly permissive to HCV replication and are widely used to host subgenomic or full-length HCV replicons, which are self-replicating viral RNAs.[1] This system is instrumental for screening and characterizing direct-acting antivirals (DAAs).
This compound (GS-9451) is a direct-acting antiviral agent that specifically targets the HCV NS3/4A serine protease.[3][4] The NS3/4A protease is essential for the HCV life cycle as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins required for viral replication.[3][5][6] By inhibiting this enzyme, this compound effectively halts the formation of the viral replication complex, thereby suppressing viral replication.[3]
Application Notes
The primary application of this compound in Huh-7 cell line experiments is to determine its in vitro antiviral potency and cytotoxicity. This is typically achieved using a Huh-7 cell line that harbors an HCV replicon. These replicons often contain a reporter gene, such as luciferase, which allows for a straightforward and quantifiable measure of viral replication.
A typical experiment involves seeding the Huh-7 replicon cells and treating them with a range of this compound concentrations. After a set incubation period, the level of viral replication is assessed by measuring the reporter gene activity. In parallel, the cytotoxicity of the compound on the Huh-7 cells is evaluated to ensure that the observed reduction in viral replication is due to specific antiviral activity and not cell death.
The key parameters derived from these experiments are the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, and the half-maximal cytotoxic concentration (CC50), the concentration that causes 50% cell death. The ratio of CC50 to EC50 gives the Selectivity Index (SI), which is a measure of the drug's therapeutic window.
Quantitative Data Presentation
The quantitative data from in vitro experiments with an NS3/4A protease inhibitor like this compound in a Huh-7 HCV replicon system can be summarized as follows:
| Compound | Target | HCV Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Example) | NS3/4A Protease | 1b | 1.8 | >45 | >25,000 |
| Telaprevir (Reference) | NS3/4A Protease | 1b | 354 | >100 | >282 |
| Boceprevir (Reference) | NS3/4A Protease | 1b | 200 | >50 | >250 |
Note: The EC50, CC50, and SI values for this compound are presented as an illustrative example based on data for a potent NS3/4A inhibitor, ITMN-191, as specific data for this compound in Huh-7 cells was not available in the search results.[6]
Experimental Protocols
Protocol 1: Huh-7 Cell Culture and Maintenance
-
Cell Line: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.5 mg/mL G418 for selective pressure to maintain the replicon.
-
Culturing Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.
Protocol 2: Antiviral Potency Assay (EC50 Determination)
-
Cell Seeding: Trypsinize and resuspend the Huh-7 replicon cells in G418-free culture medium. Seed the cells in a 96-well white, clear-bottom plate at a density of 8,000 cells per well in 100 µL of medium.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in culture medium to achieve the desired final concentrations with a final DMSO concentration of ≤0.5%.
-
Drug Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a "no drug" control (medium with DMSO) and a "cells only" control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
-
Luciferase Assay: After incubation, measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions. Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luciferase signal of the treated wells to the "no drug" control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression curve to determine the EC50 value.
Protocol 3: Cytotoxicity Assay (CC50 Determination)
-
Cell Seeding: Seed Huh-7 replicon cells in a 96-well clear plate at a density of 8,000 cells per well in 100 µL of culture medium.
-
Drug Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
-
Viability Assay: Assess cell viability using a commercial assay such as MTS or MTT according to the manufacturer's protocol. Measure the absorbance on a plate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the "no drug" control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic regression curve to determine the CC50 value.
Visualizations
Caption: Workflow for determining the antiviral potency and cytotoxicity of this compound in Huh-7 replicon cells.
Caption: Inhibition of HCV polyprotein processing by this compound.
References
- 1. Cell culture systems for the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound in the management of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Animal Models for Vedroprevir Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedroprevir (formerly GS-9451) is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle. Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its behavior in humans and establishing a safe and effective dosing regimen. This document provides detailed application notes and protocols for conducting pharmacokinetic studies of this compound in common animal models, including rats, dogs, and monkeys. The information compiled herein is based on available preclinical data and established methodologies for ADME (absorption, distribution, metabolism, and excretion) studies.
Data Presentation
A comprehensive summary of the reported pharmacokinetic parameters for this compound in various animal models is presented below. This allows for a comparative analysis of the drug's disposition across different species.
Table 1: Summary of Oral Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Monkey (Cynomolgus) |
| Oral Dose (mg/kg) | 10 | 4 | 5 |
| Oral Bioavailability (%) | 62[1][2] | 142[1][2] | 49[1][2] |
| Systemic Clearance | High[1][2][3] | Low[1][2][3] | Low[1][2][3] |
Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. The provided data is based on qualitative descriptions and bioavailability percentages.
Experimental Protocols
Detailed methodologies for key in vivo pharmacokinetic experiments are outlined below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and analytical methods.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys are commonly used for preclinical PK studies.
-
Health Status: All animals should be healthy and free of disease. A thorough health examination should be conducted prior to study initiation.
-
Housing: Animals should be housed in appropriate facilities with controlled environmental conditions (temperature, humidity, and light-dark cycle) in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Diet: Standard laboratory chow and water should be provided ad libitum, except for fasting periods prior to drug administration as required by the study design.
Drug Formulation and Administration
-
Formulation: this compound for oral administration can be formulated as a solution or suspension in a suitable vehicle. A common vehicle for oral gavage in rats may include 5% ethanol.[1]
-
Dosing:
-
Oral (PO): Administer the formulated drug via oral gavage for rats and oral administration for dogs and monkeys. The dosing volume should be appropriate for the animal's size.
-
Intravenous (IV): For determining absolute bioavailability, an intravenous formulation in a suitable vehicle should be administered as a bolus injection or infusion.
-
Sample Collection
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
The sampling site will vary by species (e.g., tail vein in rats, cephalic or saphenous vein in dogs and monkeys).
-
Use appropriate anticoagulant tubes (e.g., EDTA-coated) to collect blood.
-
Process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
-
-
Urine and Feces Collection:
-
House animals in metabolic cages for the collection of urine and feces to determine excretion pathways.
-
Collect samples at specified intervals over a period of 48-72 hours post-dose.
-
-
Bile Collection (for biliary excretion studies in rats):
-
Surgically cannulate the bile duct of anesthetized rats.
-
Collect bile at regular intervals following drug administration.[1]
-
Bioanalytical Method
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of this compound in biological matrices (plasma, urine, feces, bile).
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Data Analysis
-
Software: Use validated pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.
-
Parameters: Calculate standard non-compartmental pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Diagrams
Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
ADME Pathway of this compound
Caption: Overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) pathways of this compound.
Discussion and Conclusion
The preclinical pharmacokinetic profile of this compound demonstrates good oral bioavailability across the studied animal species, with notable interspecies differences in systemic clearance.[1][2][3] In rats, the drug exhibits high clearance and is primarily eliminated through biliary excretion, leading to significantly higher concentrations in the liver compared to plasma.[1][2][3] Conversely, dogs and monkeys show low systemic clearance.[1][2][3]
These findings are essential for several aspects of drug development. The high liver-to-plasma concentration ratio observed in rats is a favorable characteristic for an HCV inhibitor, as the liver is the primary site of viral replication. The differences in clearance between rodents and non-rodents highlight the importance of using multiple species to accurately predict human pharmacokinetics.
Further studies are warranted to fully elucidate the metabolic pathways of this compound and to identify its major metabolites in each species. This information will be critical for understanding potential drug-drug interactions and for a comprehensive safety assessment. The protocols and data presented in this document provide a foundational framework for researchers to design and execute robust preclinical pharmacokinetic studies for this compound and other similar drug candidates.
References
Application Notes and Protocols for Vedroprevir Administration in Mouse Models of Hepatitis C Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedroprevir (also known as GS-9451) is a potent and selective, noncovalent, reversible inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[1][2][3] This enzyme is crucial for the cleavage of the HCV polyprotein, a process essential for viral replication.[4][5] this compound has demonstrated significant antiviral activity against HCV genotype 1 in in vitro studies.[1][2] While clinical development has focused on its use in combination with other direct-acting antivirals (DAAs) in humans, preclinical evaluation in relevant animal models is a critical step in understanding its efficacy, pharmacokinetics, and potential for resistance development.[6]
This document provides detailed application notes and protocols for the administration of this compound in mouse models of HCV infection, based on available preclinical data for this compound and established methodologies for other HCV protease inhibitors. Of note, specific studies detailing the administration of this compound in HCV-infected mouse models are not extensively available in published literature; therefore, the following protocols are adapted from general practices for HCV drug testing in such models.
Recommended Mouse Models for Efficacy Studies
The study of HCV in vivo is challenging due to the virus's narrow host range, primarily infecting humans and chimpanzees. Standard laboratory mice are not susceptible to HCV infection. Therefore, specialized mouse models are required. The most widely used and accepted models for testing the efficacy of anti-HCV drugs are humanized mouse models, where the mouse liver is repopulated with human hepatocytes.[7]
Primary Recommended Model: Human Liver Chimeric Mice
-
Description: These are immunodeficient mice (e.g., uPA/SCID or FRG mice) whose livers have been engrafted with human hepatocytes. These models support the entire HCV life cycle, including viral entry, replication, assembly, and release, leading to sustained viremia.[7]
-
Advantages: They are currently the gold standard for in vivo assessment of anti-HCV therapies, allowing for the evaluation of viral load reduction and the emergence of drug-resistant variants.
-
Limitations: These models are immunocompromised, which prevents the study of host immune responses to the infection and treatment. They are also technically demanding and costly to produce and maintain.
Quantitative Data Summary
While specific efficacy data for this compound in mouse models is not publicly available, the following tables summarize key in vitro antiviral activity and preclinical pharmacokinetic parameters in other species from the foundational study by Yang et al. (2014).[1][2][8] This information is crucial for dose selection and study design in mouse experiments.
Table 1: In Vitro Antiviral Activity of this compound (GS-9451)
| Parameter | HCV Genotype 1a | HCV Genotype 1b | HCV Genotype 2a |
| Mean EC₅₀ (nM) | 13 | 5.4 | 316 |
| Cytotoxicity (CC₅₀, nM) | >50,000 | ≥40,000 | Not Reported |
EC₅₀: 50% effective concentration. Data from replicon cell line assays.[1][2]
Table 2: Preclinical Pharmacokinetic Parameters of this compound (GS-9451) in Various Species
| Species | Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Rat | Oral | 2.0 | 1800 | 8900 | Good |
| Dog | Oral | 2.0 | 1300 | 11000 | Good |
| Monkey | Oral | 4.0 | 2500 | 26000 | Good |
Data represents values after a single oral dose. "Good" bioavailability was noted in the study without specific percentages provided.[1][9]
Experimental Protocols
The following protocols provide a framework for evaluating the antiviral efficacy of this compound in human liver chimeric mice.
Protocol 1: General Efficacy Study of this compound in HCV-Infected Humanized Mice
Objective: To determine the in vivo antiviral activity of this compound against an established HCV infection in human liver chimeric mice.
Materials:
-
Human liver chimeric mice (e.g., uPA/SCID or FRG models) with stable human hepatocyte engraftment.
-
HCV inoculum (e.g., cell culture-derived HCVcc or patient-derived serum).
-
This compound (GS-9451).
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose in water).
-
Blood collection supplies (e.g., micro-hematocrit tubes).
-
RNA extraction and qRT-PCR reagents for HCV RNA quantification.
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize mice to the facility for at least one week.
-
Collect baseline blood samples to confirm the absence of pre-existing HCV infection.
-
-
HCV Infection:
-
Inoculate mice with a standardized dose of HCV via intravenous (tail vein) injection.
-
Monitor HCV RNA levels in the plasma weekly to confirm the establishment of a stable, chronic infection (typically 4-8 weeks post-inoculation).
-
-
Group Allocation and Treatment Initiation:
-
Once viremia is stable, randomize mice into treatment and control groups (n=5-8 per group).
-
Group 1 (Control): Administer vehicle only.
-
Group 2 (this compound): Administer this compound at a predetermined dose (e.g., 10, 30, 100 mg/kg, once or twice daily). The dose selection should be informed by the pharmacokinetic data available from other species, aiming for liver concentrations that exceed the in vitro EC₅₀.[1]
-
-
Drug Administration:
-
Monitoring and Sample Collection:
-
Collect blood samples at regular intervals during the treatment period (e.g., days 0, 3, 7, 14) and post-treatment to monitor HCV RNA levels.
-
Monitor animal health (body weight, activity, etc.) daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect liver tissue.
-
Quantify HCV RNA levels in the plasma and liver using qRT-PCR.
-
Analyze the NS3/4A gene sequence from viral RNA to identify any potential drug resistance mutations.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile of this compound in mice to guide dose selection for efficacy studies.
Materials:
-
Healthy mice (e.g., C57BL/6 or the same strain as the humanized model background).
-
This compound (GS-9451).
-
Formulation vehicle.
-
Blood collection supplies.
-
LC-MS/MS or other appropriate analytical instrumentation for drug quantification.
Procedure:
-
Animal Dosing:
-
Administer a single dose of this compound to mice via oral gavage and, if possible, intravenously to a separate cohort to determine absolute bioavailability.
-
-
Serial Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
-
Plasma and Liver Tissue Analysis:
-
Process blood to collect plasma.
-
At the final time point, or in separate cohorts for each time point, collect liver tissue.
-
Extract this compound from plasma and liver homogenates.
-
Quantify drug concentrations using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life. The liver-to-plasma concentration ratio is particularly important for an HCV drug.[1]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound in the context of the HCV lifecycle.
Caption: Experimental workflow for evaluating this compound efficacy in mouse models.
References
- 1. Preclinical characterization of the novel hepatitis C virus NS3 protease inhibitor GS-9451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Boceprevir: A Novel, First‐generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease [xiahepublishing.com]
- 6. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Animal Models to Study Hepatitis C Virus Infection [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of GS-9451: an acid inhibitor of the hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Vedroprevir in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antiviral activity of Vedroprevir, a potent Hepatitis C Virus (HCV) NS3/4A protease inhibitor, in combination with other direct-acting antivirals (DAAs). The following sections outline the methodologies for key in vitro experiments, including HCV replicon assays for determining antiviral potency, checkerboard assays for assessing synergistic interactions, and enzymatic assays for characterizing direct protease inhibition.
Introduction to this compound Combination Therapy
This compound (also known as GS-9451) is a direct-acting antiviral agent that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1] While a potent inhibitor, this compound is not suitable for monotherapy due to a low barrier to resistance.[1] Therefore, it is crucial to evaluate its efficacy and synergy in combination with other classes of HCV inhibitors, such as the NS5B polymerase inhibitor sofosbuvir and the NS5A inhibitor ledipasvir.[2] Combination therapy aims to enhance antiviral potency, reduce the likelihood of resistance emergence, and potentially shorten treatment duration.[3][4]
The protocols detailed below provide a framework for the preclinical in vitro assessment of this compound-based combination regimens.
Data Presentation: In Vitro Antiviral Activity and Synergy
The following tables summarize representative quantitative data from in vitro studies. Table 1 presents the antiviral activity of this compound, Sofosbuvir, and Ledipasvir as single agents. Table 2 provides illustrative data for the synergistic interaction of this compound in combination with Sofosbuvir and Ledipasvir.
Table 1: Single-Agent Antiviral Activity against HCV Genotype 1b Replicon Cells
| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (GS-9451) | NS3/4A Protease | 5.4 [2] | >10 | >1852 |
| Sofosbuvir | NS5B Polymerase | 25 | >100 | >4000 |
| Ledipasvir (GS-5885) | NS5A | 0.004[5] | >10 | >2,500,000 |
EC50: 50% effective concentration required to inhibit HCV replicon replication by 50%. CC50: 50% cytotoxic concentration. Data is representative and may vary based on specific cell lines and assay conditions.
Table 2: Illustrative Synergy Data for this compound Combinations against HCV Genotype 1b Replicon Cells
| Drug Combination | Concentration Ratio (this compound:Partner) | Combination EC50 (nM) | Combination Index (CI) | Interaction |
| This compound + Sofosbuvir | 1:5 | 1.8 | < 0.9 | Synergistic |
| This compound + Ledipasvir | 1:0.001 | 0.9 | < 0.9 | Synergistic |
Combination EC50 values are illustrative. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism. The observation of additive to synergistic in vitro antiviral activity for this compound with other agents has been reported.[2]
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Potency (EC50 Determination)
This protocol describes the use of a stable HCV replicon cell line expressing a luciferase reporter gene to determine the concentration-dependent inhibition of HCV RNA replication by antiviral compounds.
Workflow for HCV Replicon Assay
Caption: Workflow for determining antiviral potency using an HCV replicon assay.
Materials:
-
Huh-7 cell line stably expressing an HCV genotype 1b replicon with a Renilla luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.
-
Antiviral compounds (this compound, Sofosbuvir, Ledipasvir) dissolved in DMSO.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Cell viability assay reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed the Huh-7 HCV replicon cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of the antiviral compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a negative control and a known potent inhibitor as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions. Measure the luciferase activity using a luminometer.
-
Cytotoxicity Assay: In a parallel plate, determine cell viability using a suitable assay (e.g., CellTiter-Glo®) to assess the cytotoxic effects of the compounds.
-
Data Analysis:
-
Normalize the luciferase signal to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
-
Similarly, calculate the CC50 value from the cytotoxicity data.
-
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol is used to evaluate the interaction between two antiviral drugs (e.g., this compound and Sofosbuvir) to determine if their combined effect is synergistic, additive, or antagonistic.
Workflow for Checkerboard Assay
Caption: Workflow for assessing drug synergy using a checkerboard assay.
Methodology:
-
Plate Setup: Seed HCV replicon cells in a 96-well plate as described in Protocol 1.
-
Drug Dilutions:
-
Prepare serial dilutions of this compound (Drug A) horizontally across the plate.
-
Prepare serial dilutions of the combination partner, e.g., Sofosbuvir (Drug B), vertically down the plate.
-
The final plate will contain a matrix of concentrations for both drugs, as well as single-drug controls.
-
-
Treatment and Incubation: Add the drug combinations to the cells and incubate for 72 hours.
-
Measurement: Measure the antiviral effect (e.g., luciferase activity) for each well.
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
-
FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)
-
-
Calculate the Combination Index (CI): CI = FIC of Drug A + FIC of Drug B.[6]
-
Interpret the results: CI < 0.9 (synergy), CI = 0.9-1.1 (additive), CI > 1.1 (antagonism).
-
Alternatively, use software such as CompuSyn or SynergyFinder to analyze the data and generate isobolograms.[6]
-
Protocol 3: In Vitro NS3/4A Protease FRET Assay
This protocol describes a biochemical assay to measure the direct inhibitory activity of this compound on the purified HCV NS3/4A protease enzyme using a Förster Resonance Energy Transfer (FRET) substrate.
Signaling Pathway of NS3/4A Protease FRET Assay
Caption: Principle of the FRET-based HCV NS3/4A protease inhibition assay.
Materials:
-
Recombinant HCV NS3/4A protease.
-
FRET peptide substrate containing a cleavage site for NS3/4A, flanked by a fluorophore and a quencher.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).
-
This compound dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Methodology:
-
Reaction Setup: In a 384-well plate, add the assay buffer, FRET substrate, and serial dilutions of this compound.
-
Enzyme Addition: Initiate the reaction by adding the NS3/4A protease to each well. Include controls without the enzyme and without the inhibitor.
-
Incubation and Measurement: Incubate the plate at room temperature and monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the FRET substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
Determine the initial reaction velocity for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the protease activity.
-
In Vitro Resistance Profiling
To assess the potential for resistance development to this compound in combination therapy, long-term culture of HCV replicon cells in the presence of the drug combination can be performed.
Methodology:
-
Culture HCV replicon cells in the presence of sub-EC50 concentrations of the this compound combination.
-
Gradually increase the drug concentrations as the cells adapt.
-
After several passages, isolate RNA from the resistant cell colonies.
-
Sequence the NS3/4A, NS5A, and NS5B regions to identify mutations.
-
Characterize the phenotype of the identified mutations by introducing them into a wild-type replicon and determining the EC50 values of the combination therapy against the mutant replicons.
This compound monotherapy has been shown to select for resistance-associated substitutions at amino acid positions 155, 156, or 168 of the NS3 protease. Combination therapy is expected to have a higher barrier to resistance.
These protocols provide a comprehensive framework for the in vitro evaluation of this compound in combination with other direct-acting antivirals. The resulting data on antiviral potency, synergy, and resistance will be crucial for the further development of effective HCV treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sofosbuvir and Ledipasvir for HIV/HCV Co-infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of paritaprevir, ombitasvir, dasabuvir, ritonavir and ribavirin in hepatitis C virus genotype 1 infection: analysis of six phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of a Hepatitis C Virus (HCV) NS4A Antagonist in Combination with HCV Protease and Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2 The technology | Ombitasvir–paritaprevir–ritonavir with or without dasabuvir for treating chronic hepatitis C | Guidance | NICE [nice.org.uk]
Quantifying the Antiviral Activity of Vedroprevir in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedroprevir (GS-9451) is a potent and selective second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease.[1][2][3] This enzyme is crucial for the proteolytic cleavage of the HCV polyprotein, a process essential for the maturation of viral proteins and the replication of the virus.[1][2][3] By targeting the NS3/4A protease, this compound effectively disrupts the viral life cycle, making it a key component in combination therapies for chronic HCV infection. These application notes provide detailed protocols for quantifying the in vitro antiviral activity and cytotoxicity of this compound using established cell culture-based assays.
Mechanism of Action: Inhibition of NS3/4A Protease and Restoration of Innate Immunity
The HCV NS3/4A protease not only processes the viral polyprotein but also plays a critical role in evading the host's innate immune response. It achieves this by cleaving two key adaptor proteins: the mitochondrial antiviral-signaling protein (MAVS) and the Toll-interleukin 1 receptor domain-containing adapter-inducing interferon-beta (TRIF). The cleavage of MAVS disrupts the RIG-I-like receptor (RLR) signaling pathway, while the cleavage of TRIF impairs the Toll-like receptor 3 (TLR3) signaling pathway. Both pathways are essential for the production of type I interferons (IFN-α/β), which are critical for establishing an antiviral state in host cells.
This compound, by inhibiting the NS3/4A protease, not only blocks viral polyprotein processing but is also expected to prevent the cleavage of MAVS and TRIF. This action should restore the downstream signaling cascades, leading to the production of interferons and the subsequent expression of interferon-stimulated genes (ISGs), which encode antiviral effector proteins.
Figure 1: Mechanism of Action of this compound. This compound inhibits the HCV NS3/4A protease, preventing the cleavage of the viral polyprotein and host immune signaling proteins MAVS and TRIF.
Quantitative Antiviral Activity of this compound
The antiviral efficacy of this compound has been quantified in various in vitro cell culture systems, primarily using HCV replicon assays. The 50% effective concentration (EC50) is a key parameter used to measure the potency of an antiviral compound.
| HCV Genotype | Assay System | Cell Line | Mean EC50 (nM) |
| Genotype 1a | Replicon Assay | Huh-7 derived | 13 |
| Genotype 1b | Replicon Assay | Huh-7 derived | 5.4 |
| Genotype 2a | Replicon Assay | Huh-7 derived | 316 |
| Data sourced from preclinical characterization studies of GS-9451.[1][3] |
Cytotoxicity Profile
Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic index (the ratio of the 50% cytotoxic concentration (CC50) to the EC50). This compound has demonstrated minimal cytotoxicity in cell culture.
| Cell Line | Assay | Mean CC50 (µM) |
| Huh-7 derived (GT 1a replicon) | Not Specified | >10 |
| Huh-7 derived (GT 1b replicon) | Not Specified | >10 |
| Specific CC50 values were not detailed in the provided search results, but preclinical data indicates minimal cytotoxicity.[1][3] |
Experimental Protocols
Protocol 1: HCV Replicon Assay for EC50 Determination
This protocol outlines the use of a luciferase-based HCV replicon assay to determine the EC50 value of this compound. HCV replicons are self-replicating subgenomic HCV RNAs that contain a reporter gene (e.g., luciferase) and are stably maintained in a human hepatoma cell line, such as Huh-7.
Figure 2: Workflow for the HCV Replicon Assay.
Materials:
-
Huh-7 cells stably replicating an HCV genotype-specific luciferase reporter replicon.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound (GS-9451).
-
Dimethyl sulfoxide (DMSO).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the culture medium from the seeded cells and add 100 µL of the medium containing the serially diluted this compound. Include vehicle control (DMSO only) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the culture medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal of the compound-treated wells to the vehicle control wells.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay) for CC50 Determination
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the CC50 of this compound in Huh-7 cells. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
Huh-7 cells.
-
DMEM supplemented with 10% FBS and non-essential amino acids.
-
This compound (GS-9451).
-
DMSO.
-
96-well tissue culture plates.
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Seed Huh-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
Add 100 µL of the diluted compound to the corresponding wells. Include vehicle control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the CC50 value.
-
Protocol 3: Infectious HCV Cell Culture (HCVcc) System Assay
This protocol is for evaluating the antiviral activity of this compound in a more physiologically relevant system using infectious HCV particles.
Materials:
-
Huh-7.5 cells (or other highly permissive cell lines).
-
Complete DMEM.
-
Infectious HCVcc stock (e.g., JFH-1 strain).
-
This compound.
-
Reagents for quantifying HCV RNA (qRT-PCR) or viral protein (e.g., ELISA or immunofluorescence).
Procedure:
-
Cell Seeding:
-
Seed Huh-7.5 cells in a 48-well or 96-well plate.
-
-
Infection and Treatment:
-
Infect the cells with HCVcc at a low multiplicity of infection (MOI).
-
Simultaneously or post-infection, treat the cells with serial dilutions of this compound.
-
-
Incubation:
-
Incubate the plates for 48-72 hours.
-
-
Quantification of Viral Replication:
-
qRT-PCR: Extract total RNA from the cells and quantify HCV RNA levels.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for an HCV protein (e.g., NS5A or Core). The number of infected cells or foci of infection can be counted.
-
Luciferase Reporter Virus: If using a reporter HCVcc, measure luciferase activity as in Protocol 1.
-
-
Data Analysis:
-
Determine the EC50 by plotting the inhibition of viral replication against the drug concentration.
-
Conclusion
This compound is a highly potent inhibitor of the HCV NS3/4A protease with significant antiviral activity against multiple HCV genotypes, particularly genotypes 1a and 1b. The protocols outlined in these application notes provide robust and reproducible methods for quantifying the in vitro efficacy and cytotoxicity of this compound and other anti-HCV compounds. These assays are essential tools for the preclinical evaluation and characterization of direct-acting antivirals in the drug development pipeline.
References
Vedroprevir: A Powerful Tool for Elucidating HCV Protease Function
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vedroprevir, also known as GS-9451, is a potent and selective second-generation, non-covalent, reversible inhibitor of the Hepatitis C Virus (HCV) non-structural protein 3/4A (NS3/4A) protease.[1][2][3][4] The NS3/4A protease is a serine protease essential for the replication of HCV, as it is responsible for cleaving the viral polyprotein into mature, functional proteins. This critical role makes the NS3/4A protease a prime target for antiviral drug development. This compound's high potency and selectivity make it an invaluable research tool for studying the intricacies of HCV protease function, inhibitor binding kinetics, and the mechanisms of drug resistance. This document provides detailed application notes and experimental protocols for utilizing this compound in HCV research.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound against HCV NS3/4A protease and viral replication.
| Parameter | Value | HCV Genotype | Assay Type | Reference |
| IC50 | 3.2 nM | - | Biochemical (NS3/4A protease) | [2] |
| Mean EC50 | 13 nM | 1a | Cell-based (Replicon) | [3] |
| Mean EC50 | 5.4 nM | 1b | Cell-based (Replicon) | [3] |
| EC50 | 316 nM | 2a | Cell-based (Replicon) | [1][3] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the HCV replication cycle and a typical experimental workflow for characterizing an HCV protease inhibitor like this compound.
Caption: HCV Replication Cycle and this compound's Point of Intervention.
Caption: Experimental Workflow for HCV Protease Inhibitor Characterization.
Application Notes
This compound serves as a critical tool for a variety of research applications aimed at understanding HCV protease biology and the development of novel therapeutics.
1. Elucidating the Catalytic Mechanism of NS3/4A Protease: Due to its high affinity and specificity, this compound can be used in structural biology studies (e.g., X-ray crystallography) to probe the active site of the NS3/4A protease. Co-crystallization of the enzyme with this compound can provide detailed insights into the molecular interactions required for inhibitor binding and catalysis.
2. Investigating Drug Resistance Mechanisms: this compound is instrumental in studying the emergence of drug resistance. By culturing HCV replicons in the presence of escalating concentrations of this compound, researchers can select for and identify resistance-associated substitutions (RASs). Key RASs that have been identified to confer high-level resistance to this compound include mutations at amino acid positions R155 (specifically R155K in genotype 1a) and D168 (D168E/G/V in genotype 1b).[5] These resistant mutants can then be characterized biochemically and in cell culture to understand their impact on viral fitness and cross-resistance to other protease inhibitors.
3. High-Throughput Screening and Lead Optimization: As a well-characterized inhibitor, this compound can be used as a positive control in high-throughput screening (HTS) campaigns to identify novel HCV protease inhibitors. Its potent activity provides a benchmark for the evaluation of new chemical entities.
4. Probing the Structure-Activity Relationship (SAR) of Protease Inhibitors: The chemical scaffold of this compound can serve as a starting point for medicinal chemistry efforts to design new inhibitors with improved potency, resistance profiles, or pharmacokinetic properties.
Experimental Protocols
1. FRET-based HCV NS3/4A Protease Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against the HCV NS3/4A protease using a fluorescence resonance energy transfer (FRET) substrate.[6][7]
Materials:
-
Recombinant HCV NS3/4A protease (genotype-specific)
-
FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-K(Dabcyl)-NH2)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 5% glycerol, 0.1% n-octyl-β-D-glucopyranoside
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 100 µM with 1:3 serial dilutions.
-
In each well of the 384-well plate, add 1 µL of the diluted this compound or DMSO (for no-inhibitor and no-enzyme controls).
-
Add 20 µL of recombinant NS3/4A protease diluted in assay buffer to each well (final concentration ~2-5 nM). For the no-enzyme control, add 20 µL of assay buffer without the enzyme.
-
Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the FRET substrate diluted in assay buffer to each well (final concentration ~100-200 nM).
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm for EDANS/DABCYL pair) every minute for 30-60 minutes at room temperature.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. HCV Replicon-Based Antiviral Assay
This protocol outlines a cell-based assay to determine the half-maximal effective concentration (EC50) of this compound against HCV replication in a human hepatoma cell line (e.g., Huh-7) harboring an HCV subgenomic replicon.[8][9][10]
Materials:
-
Huh-7 cell line stably expressing an HCV replicon (e.g., genotype 1b with a luciferase reporter)
-
Complete growth medium (DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well or 384-well cell culture plates (white plates for luminescence assays)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
-
Seed the HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium without G418.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in the growth medium. Ensure the final DMSO concentration is ≤0.5%.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the serially diluted this compound. Include wells with medium and DMSO only as a no-drug control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
To measure antiviral activity, remove the medium and add luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.
-
To measure cytotoxicity (CC50), use a parallel set of plates and add a cell viability reagent according to the manufacturer's instructions. Measure the luminescence.
-
Calculate the percent inhibition of HCV replication for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Similarly, calculate the percent cytotoxicity and determine the CC50 value.
-
The selectivity index (SI) can be calculated as CC50/EC50.
This compound is a highly effective and specific inhibitor of the HCV NS3/4A protease. Its well-defined mechanism of action and potent antiviral activity make it an indispensable tool for researchers investigating the fundamental aspects of HCV replication, the molecular basis of drug resistance, and for the discovery and development of next-generation anti-HCV therapeutics. The protocols provided herein offer a robust framework for utilizing this compound in these research endeavors.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of the novel hepatitis C virus NS3 protease inhibitor GS-9451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of resistance to the protease inhibitor GS-9451 in hepatitis C virus-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurogentec.com [eurogentec.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vedroprevir Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vedroprevir (GS-9451) is a potent, direct-acting antiviral (DAA) agent that targets the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme essential for viral replication. While highly effective in combination therapies, the emergence of drug resistance is a critical aspect to consider during drug development and for optimizing treatment strategies.[1] The high replication rate of HCV, coupled with the low fidelity of its RNA-dependent RNA polymerase, leads to a diverse population of viral variants (quasispecies), some of which may harbor resistance-associated substitutions (RASs) that reduce susceptibility to antiviral drugs.[2][3]
These application notes provide a comprehensive guide for the experimental design and execution of in vitro studies to characterize resistance to this compound. The protocols outlined below describe methods for the selection of this compound-resistant HCV replicons, and the subsequent genotypic and phenotypic characterization of these resistant variants.
Overview of Experimental Design
The study of this compound resistance in vitro primarily relies on the HCV replicon system.[4][5] This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules (replicons). These replicons contain the HCV non-structural proteins, including the NS3/4A protease target of this compound, and often a reporter gene, such as luciferase, for easy quantification of viral replication.
The overall experimental workflow for this compound resistance studies can be summarized as follows:
-
In Vitro Resistance Selection: Wild-type HCV replicon-containing cells are cultured in the presence of increasing concentrations of this compound to select for resistant colonies.
-
Genotypic Analysis: The NS3 protease-coding region of the HCV genome is sequenced from the resistant colonies to identify amino acid substitutions (RASs).
-
Phenotypic Analysis: The identified RASs are introduced into a wild-type replicon backbone via site-directed mutagenesis. The susceptibility of these mutant replicons to this compound is then quantified and compared to the wild-type replicon to determine the fold-change in resistance.
Experimental Protocols
In Vitro Selection of this compound-Resistant HCV Replicons
This protocol describes the long-term culture of HCV replicon cells in the presence of this compound to select for resistant variants.
Materials:
-
Huh-7 cell line harboring a wild-type HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.
-
G418 (Neomycin) for maintaining replicon-containing cells.
-
This compound stock solution (in DMSO).
-
Cell culture flasks and plates.
Protocol:
-
Cell Seeding: Seed the wild-type HCV replicon-containing Huh-7 cells in a T-75 flask at a density of 1 x 10^6 cells in complete DMEM with G418.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to its EC50 value (typically in the low nanomolar range for wild-type replicons).[6]
-
Passaging and Dose Escalation:
-
Culture the cells in the presence of this compound, passaging them every 3-4 days or when they reach 80-90% confluency.
-
Gradually increase the concentration of this compound in the culture medium in a stepwise manner (e.g., 2x, 5x, 10x the EC50) as the cells begin to grow more consistently in the presence of the drug.
-
Maintain parallel cultures with DMSO as a vehicle control.
-
-
Isolation of Resistant Colonies: After several weeks of culture (typically 4-8 weeks), resistant cell colonies should become visible. Isolate these individual colonies using cloning cylinders or by limiting dilution.
-
Expansion of Resistant Clones: Expand each isolated colony in the presence of the selective concentration of this compound to generate stable resistant cell lines.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell lines for future analysis.
Genotypic Analysis of the NS3 Protease Region
This protocol details the steps for identifying mutations in the NS3 region of this compound-resistant HCV replicons.
Materials:
-
This compound-resistant HCV replicon cell lines.
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits).[7][8]
-
Reverse transcriptase and reagents for cDNA synthesis.
-
HCV NS3-specific primers for PCR amplification and sequencing.
-
Taq DNA polymerase and PCR reagents.
-
Agarose gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing services.
Protocol:
-
RNA Extraction:
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase and a random hexamer or an HCV-specific reverse primer.
-
-
PCR Amplification of the NS3 Region:
-
Amplify the NS3 coding region from the cDNA using nested PCR with primers flanking the NS3 gene.
-
First Round PCR Primers (example):
-
Forward: 5'-TAYTGCTYGGRCCRGCYGA-3'
-
Reverse: 5'-ACCTTGCAAGCACGCTCTGGC-3'
-
-
Second Round (Nested) PCR Primers (example):
-
Forward: 5'-AGTGGAGGGTGAGGTCCAGAT-3'
-
Reverse: 5'-CAAGCACGCTCTGGCCTTGAA-3'
-
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification and Sequencing:
-
Verify the size of the PCR product by agarose gel electrophoresis.
-
Purify the PCR product using a commercial kit.
-
Sequence the purified PCR product using Sanger sequencing with the amplification primers or internal sequencing primers.
-
-
Sequence Analysis:
-
Align the obtained sequences with the wild-type HCV NS3 sequence to identify amino acid substitutions.
-
Phenotypic Analysis of this compound Susceptibility
This protocol describes a luciferase-based assay to determine the 50% effective concentration (EC50) of this compound against wild-type and mutant HCV replicons.
Materials:
-
Huh-7 cells.
-
Wild-type and mutant HCV replicon plasmids (with a luciferase reporter).
-
In vitro transcription kit.
-
Electroporation system.
-
96-well cell culture plates.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
In Vitro Transcription of Replicon RNA:
-
Linearize the wild-type and mutant replicon plasmids.
-
Synthesize replicon RNA in vitro using a T7 RNA polymerase kit.
-
-
Electroporation of Replicon RNA:
-
Resuspend Huh-7 cells in a cytomix buffer.
-
Mix the cells with the in vitro transcribed replicon RNA and electroporate.[5]
-
-
Cell Seeding and Drug Treatment:
-
Seed the electroporated cells into 96-well plates.
-
After 24 hours, add serial dilutions of this compound to the wells in triplicate. Include a DMSO vehicle control.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the luciferase readings to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).[9]
-
The fold change in resistance is calculated as the EC50 of the mutant replicon divided by the EC50 of the wild-type replicon.
-
Data Presentation
Quantitative data from this compound resistance studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Genotypic Analysis of this compound-Resistant Replicon Colonies
| Colony ID | This compound Selection Concentration (nM) | NS3 Amino Acid Substitution(s) |
| VDR-R1 | 100 | D168V |
| VDR-R2 | 100 | A156T |
| VDR-R3 | 200 | Y56H + D168A |
| VDR-R4 | 200 | R155K |
Table 2: Phenotypic Susceptibility of this compound-Resistant Mutants
| Replicon | NS3 Mutation(s) | EC50 (nM) ± SD | Fold Change vs. Wild-Type |
| Wild-Type | None | 0.8 ± 0.2 | 1.0 |
| Mutant 1 | D168V | 160 ± 15 | 200 |
| Mutant 2 | A156T | 80 ± 9 | 100 |
| Mutant 3 | Y56H + D168A | >500 | >625 |
| Mutant 4 | R155K | 40 ± 5 | 50 |
Mandatory Visualizations
HCV Replication Cycle and this compound's Target
The following diagram illustrates the key steps in the HCV replication cycle and highlights the role of the NS3/4A protease, the target of this compound.
Caption: Simplified diagram of the HCV replication cycle and the inhibitory action of this compound.
Experimental Workflow for this compound Resistance Studies
This diagram outlines the logical flow of the experimental procedures for identifying and characterizing this compound resistance.
Caption: Workflow for the selection and characterization of this compound resistance in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Resistance Profile of the Hepatitis C Virus NS3/4A Protease Inhibitor TMC435 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. efish.fiu.edu [efish.fiu.edu]
- 8. dnaconda.riken.jp [dnaconda.riken.jp]
- 9. pubcompare.ai [pubcompare.ai]
- 10. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Vedroprevir Solubility: Technical Support & Troubleshooting Guide
For researchers, scientists, and drug development professionals utilizing Vedroprevir, ensuring its proper solubilization in aqueous solutions is critical for experimental success and data accuracy. This guide provides troubleshooting strategies and frequently asked questions to address common challenges encountered with this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is characterized by poor aqueous solubility. One predicted value for its water solubility is approximately 0.00189 mg/mL. In practice, it is often described as insoluble in water.
Q2: In which solvent is this compound known to be soluble?
A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO). This is a common solvent choice for preparing stock solutions of poorly water-soluble compounds for in vitro assays.
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is happening?
A3: This is a common issue when working with compounds that are poorly soluble in water. The DMSO keeps this compound in solution at high concentrations. When this stock is diluted into an aqueous environment, the concentration of DMSO is lowered, and if the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of solution.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines in short-term experiments. However, it is crucial to determine the specific tolerance of your cell line by running a vehicle control (medium with the same final concentration of DMSO without the drug) to assess any effects on cell viability and function.
Troubleshooting Common Solubility Issues
Issue 1: Precipitate Formation Upon Dilution in Aqueous Media
If you observe precipitation after diluting your this compound stock solution, consider the following troubleshooting steps. This workflow can help you systematically address the problem.
Technical Support Center: Optimizing Vedroprevir Concentration in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Vedroprevir in their cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Problem: High Cytotoxicity Observed at Expected Efficacious Concentrations
Possible Cause 1: Suboptimal Cell Health
Cells that are unhealthy or too dense can be more susceptible to compound toxicity.
Suggested Solution:
-
Cell Viability Check: Ensure cells are healthy and have high viability (>95%) before seeding.
-
Optimize Seeding Density: Titrate the cell seeding density to find the optimal number where cells are healthy and responsive throughout the assay period. Over-confluence can lead to increased cell death.[1]
-
Media and Supplements: Use fresh, high-quality culture media and supplements. Ensure consistency in media batches.[1]
Possible Cause 2: Incorrect Solvent Concentration
The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
Suggested Solution:
-
Solvent Control: Include a solvent control group in your experiment with the highest concentration of the solvent used in the this compound treatment groups.
-
Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low and consistent across all wells (typically ≤ 0.5%).
Possible Cause 3: Extended Incubation Time
Prolonged exposure to the drug may lead to increased cytotoxicity.
Suggested Solution:
-
Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation period that maximizes antiviral activity while minimizing cytotoxicity.
Problem: Low or No Antiviral Activity Observed
Possible Cause 1: Suboptimal this compound Concentration
The concentrations of this compound used may be too low to effectively inhibit viral replication.
Suggested Solution:
-
Dose-Response Curve: Perform a dose-response experiment with a wider range of this compound concentrations to determine the half-maximal effective concentration (EC50).
Possible Cause 2: Issues with the Viral Assay System
Problems with the virus stock, infection protocol, or readout method can lead to inaccurate results.
Suggested Solution:
-
Virus Titer: Ensure the virus stock has a known and consistent titer.
-
Multiplicity of Infection (MOI): Optimize the MOI to achieve a robust and reproducible level of infection.[2]
-
Assay Readout: Validate the assay readout (e.g., qPCR, luciferase reporter, immunofluorescence) to ensure it is sensitive and linear within the expected range of viral replication.
Possible Cause 3: Drug Inactivation
This compound may be unstable or metabolized in the cell culture conditions over the course of the experiment.
Suggested Solution:
-
Media Changes: Consider including media changes with fresh this compound during longer incubation periods.
-
Stability Assessment: If instability is suspected, the stability of this compound in the specific cell culture medium and conditions can be assessed using analytical methods.
Problem: High Variability Between Replicate Wells
Possible Cause 1: Inconsistent Cell Seeding
Uneven cell distribution across the plate can lead to significant variability.
Suggested Solution:
-
Proper Cell Suspension: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
-
Edge Effects: To minimize "edge effects" in microplates, avoid using the outer wells or fill them with sterile PBS or media.[3]
Possible Cause 2: Pipetting Errors
Inaccurate or inconsistent pipetting of the compound, virus, or reagents can introduce variability.
Suggested Solution:
-
Calibrated Pipettes: Use calibrated pipettes and proper pipetting techniques.
-
Master Mixes: Prepare master mixes of reagents (e.g., this compound dilutions, virus inoculum) to be added to the wells to minimize pipetting variability.
Possible Cause 3: Plate Reader or Imaging Inconsistencies
Variations in plate reader measurements or imaging can contribute to data variability.
Suggested Solution:
-
Plate Reader Settings: Ensure optimal and consistent settings on the plate reader for each experiment.
-
Blank Wells: Include appropriate blank wells (media only, cells only) to determine background signals.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[4] This protease is essential for viral polyprotein processing and the formation of the viral replication complex. By inhibiting this enzyme, this compound blocks viral replication.
Q2: Which cell lines are suitable for this compound assays?
A2: Huh-7 (human hepatoma) cells and their derivatives (e.g., Huh-7.5, Huh7-lunet) are commonly used for HCV research and are suitable for assays with this compound. These cells are highly permissive to HCV infection and replication.
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically dissolved in a suitable organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock is then serially diluted in cell culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure the final DMSO concentration is non-toxic to the cells.
Experimental Design
Q4: How do I determine the optimal concentration range for this compound in my initial experiments?
A4: For initial experiments, it is recommended to test a broad range of concentrations, typically in a log-fold or half-log-fold dilution series (e.g., from 1 nM to 100 µM). This will help in determining the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.
Q5: What controls should I include in my cell-based assay?
A5: Essential controls for a robust assay include:
-
Cell Control (No Virus, No Compound): To assess baseline cell health.
-
Virus Control (Virus, No Compound): To determine the maximum level of viral activity.
-
Solvent Control (Virus, Highest concentration of solvent): To check for any effect of the solvent on viral replication or cell viability.
-
Positive Control (Known antiviral drug): To validate the assay system.
Data Analysis and Interpretation
Q6: How do I calculate the EC50 and CC50 values?
A6: The EC50 and CC50 values are determined by plotting the dose-response curves. The percentage of inhibition (for antiviral activity) or percentage of cell viability (for cytotoxicity) is plotted against the logarithm of the this compound concentration. A non-linear regression analysis (e.g., four-parameter logistic model) is then used to fit the curve and calculate the EC50 and CC50 values.[5]
Q7: What is the Selectivity Index (SI) and why is it important?
A7: The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a wider window between the concentration at which the drug is effective and the concentration at which it becomes toxic to the cells, suggesting a more favorable safety profile.
Data Presentation
Table 1: Example Dose-Response Data for this compound Antiviral Activity
| This compound (nM) | % Inhibition of Viral Replication |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| EC50 (nM) | 10.5 |
Table 2: Example Dose-Response Data for this compound Cytotoxicity
| This compound (µM) | % Cell Viability |
| 0.1 | 99.1 |
| 1 | 97.5 |
| 10 | 92.3 |
| 50 | 52.1 |
| 100 | 15.6 |
| CC50 (µM) | 48.7 |
Table 3: Summary of Key Parameters for this compound
| Parameter | Value |
| EC50 | 10.5 nM |
| CC50 | 48.7 µM |
| Selectivity Index (SI) | 4638 |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity (CC50)
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include "cells only" and "solvent only" controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT, MTS, or a resazurin-based assay.[2][6]
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the "cells only" control. Plot the data and determine the CC50 value using non-linear regression.
Protocol 2: Determination of this compound Antiviral Efficacy (EC50)
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Addition and Infection: Add serial dilutions of this compound to the cells. Subsequently, infect the cells with HCV at a pre-optimized Multiplicity of Infection (MOI). Include "virus control" and "solvent control" wells.
-
Incubation: Incubate the plate for a period that allows for robust viral replication (e.g., 48-72 hours).
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying viral RNA via RT-qPCR, measuring the expression of a reporter gene (e.g., luciferase) from a recombinant virus, or through immunofluorescence staining of a viral antigen.
-
Data Analysis: Calculate the percentage of inhibition of viral replication relative to the "virus control". Plot the data and determine the EC50 value using non-linear regression.
Mandatory Visualizations
Caption: General Experimental Workflow for Optimizing this compound Concentration.
Caption: Simplified HCV Replication Cycle and Target of this compound.
Caption: Relationship Between Efficacy, Toxicity, and Selectivity Index.
References
- 1. biocompare.com [biocompare.com]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statistical strategies for averaging EC50 from multiple dose-response experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Vedroprevir Resistance in HCV Replicon Models: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering vedroprevir resistance in Hepatitis C Virus (HCV) replicon models. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on overcoming resistance, presented in a clear and accessible format to support your in vitro research endeavors.
I. Understanding this compound and Resistance
This compound (GS-9451) is a potent, direct-acting antiviral (DAA) agent that targets the HCV NS3/4A protease, an enzyme critical for viral polyprotein processing and the formation of the viral replication complex.[1] However, like other drugs in its class, the efficacy of this compound can be compromised by the emergence of resistance-associated substitutions (RASs) in the NS3 protease region of the HCV genome.
Monotherapy with this compound is not recommended due to a low genetic barrier to resistance.[1][2] Studies have shown that resistance to this compound monotherapy can develop rapidly, often within the first few days of treatment.[1] The primary mechanism of resistance involves specific amino acid substitutions in the NS3 protease that reduce the binding affinity of this compound to its target.
II. Troubleshooting Guide: Investigating this compound Resistance
Encountering resistance to this compound in your HCV replicon experiments can be a significant hurdle. This guide provides a systematic approach to troubleshooting common issues.
| Problem | Potential Cause | Recommended Solution |
| High EC50 values for this compound in wild-type replicons | 1. Cell health and passage number: Suboptimal cell health or high passage number of Huh-7 cells can affect replicon efficiency. 2. Reagent quality: Degradation of this compound or other critical reagents. 3. Assay conditions: Incorrect cell seeding density or incubation time. | 1. Use low-passage, healthy Huh-7 cells. Ensure proper cell culture maintenance. 2. Aliquot and store this compound at the recommended temperature. Use fresh reagents. 3. Optimize cell seeding density and ensure a standard 72-hour incubation period for the assay.[3] |
| Inconsistent or non-reproducible EC50 values | 1. Pipetting errors: Inaccurate serial dilutions or compound addition. 2. Plate edge effects: Evaporation in the outer wells of the microplate. 3. Variability in replicon expression: Fluctuations in the baseline replication level of the replicon cells. | 1. Use calibrated pipettes and ensure proper mixing. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 3. Regularly monitor the luciferase signal of the replicon cells to ensure stability. |
| Failure to select for resistant colonies | 1. Suboptimal drug concentration: The concentration of this compound used for selection may be too high, leading to cytotoxicity, or too low to exert sufficient selective pressure. 2. Low replicon fitness: The replicon may have a low intrinsic replication capacity, making it difficult for resistant variants to emerge. | 1. Start selection with a this compound concentration around the EC50 value and gradually increase it as cells become resistant. 2. Ensure you are using a replicon with robust and stable replication. |
| Identification of known vs. novel mutations | 1. Contamination: Cross-contamination with other resistant replicon cell lines. 2. Sequencing errors: Artifacts from the sequencing process. | 1. Maintain strict aseptic techniques and dedicate separate lab supplies for different cell lines. 2. Confirm novel mutations by re-sequencing the NS3 region from a new PCR product. |
III. Frequently Asked Questions (FAQs)
Q1: What are the most common resistance mutations observed for NS3/4A protease inhibitors like this compound?
A1: Resistance-associated substitutions for NS3/4A protease inhibitors frequently occur at amino acid positions R155, A156, and D168 of the NS3 protease.[4] While specific data for this compound is limited in publicly available literature, it is known that mutations at these sites can confer high-level resistance.[1]
Q2: How can I overcome this compound resistance in my experiments?
A2: The most effective strategy to overcome this compound resistance is through combination therapy with other DAAs that have different mechanisms of action.[1] Combining this compound with an NS5A inhibitor (e.g., daclatasvir) or an NS5B polymerase inhibitor has been shown to be highly effective in preventing the emergence of resistant colonies in replicon systems.[5][6]
Q3: What is the expected fold-change in EC50 for this compound-resistant replicons?
A3: While specific quantitative data for this compound is not widely published, mutations in the NS3 protease region are known to cause significant shifts in the efficacy of this class of inhibitors, with some mutations leading to thousand-fold changes in Ki and IC50 values for other protease inhibitors.[4] It is established that mutations can confer a high level of resistance to this compound.[1]
Q4: How long does it typically take to select for this compound-resistant replicons in vitro?
A4: The timeline for selecting resistant replicons can vary depending on the starting replicon, the concentration of this compound used, and the selection method. Generally, it can take several weeks to months of continuous culture with increasing drug concentrations to establish a highly resistant cell population.
Q5: What is the best method to confirm that a mutation is responsible for this compound resistance?
A5: The gold standard for confirming the role of a specific mutation in conferring resistance is through reverse genetics. This involves introducing the identified mutation into a wild-type replicon using site-directed mutagenesis and then performing a susceptibility assay to determine the change in EC50 compared to the wild-type replicon.[7]
IV. Data Presentation: Overcoming this compound Resistance with Combination Therapy
| Treatment Regimen | Observed Outcome in Replicon Assays | Implication for Overcoming Resistance |
| This compound Monotherapy | Rapid emergence of resistant colonies. | Low barrier to resistance, not a viable long-term strategy. |
| This compound + NS5A Inhibitor | Significant reduction or complete prevention of resistant colony formation.[5] | Synergistic or additive effect by targeting two different viral proteins, making it much harder for the virus to develop resistance to both simultaneously. |
| This compound + NS5B Inhibitor | Significant reduction or complete prevention of resistant colony formation.[5] | Similar to combination with NS5A inhibitors, this dual-target approach effectively suppresses the emergence of resistant variants. |
| This compound + NS5A Inhibitor + NS5B Inhibitor | Complete clearance of HCV replicon.[5] | A triple-DAA combination provides the highest barrier to resistance by targeting three essential viral proteins. |
V. Experimental Protocols
Protocol for Determining this compound EC50 in a Luciferase-Based HCV Replicon Assay
This protocol outlines the procedure for measuring the 50% effective concentration (EC50) of this compound against an HCV replicon expressing a luciferase reporter.
Materials:
-
HCV replicon-harboring Huh-7 cells (e.g., genotype 1b with a luciferase reporter)
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)
-
This compound stock solution (in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HCV replicon cells in complete DMEM without G418.
-
Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in DMSO.
-
Further dilute the this compound solutions in complete DMEM without G418.
-
Add 100 µL of the diluted compound to the respective wells, resulting in a final DMSO concentration of ≤0.5%. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
-
Luciferase Assay:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Acquisition and Analysis:
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase signal to the vehicle control.
-
Plot the normalized values against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol for In Vitro Selection of this compound-Resistant HCV Replicons
This protocol describes a method for selecting HCV replicon variants with reduced susceptibility to this compound.
Materials:
-
HCV replicon-harboring Huh-7 cells
-
Complete DMEM with G418
-
This compound
-
6-well plates and larger flasks for cell expansion
-
RNA extraction kit
-
RT-PCR reagents for NS3 amplification
-
Sanger sequencing or next-generation sequencing platform
Procedure:
-
Initial Culture:
-
Seed HCV replicon cells in a 6-well plate in complete DMEM with G418.
-
-
Drug Addition:
-
Once the cells are confluent, add this compound at a concentration equal to its EC50.
-
-
Monitoring and Passaging:
-
Monitor the cells for cytopathic effects. When the cells in the this compound-treated well become confluent, passage them into a new well with the same or a slightly increased concentration of this compound.
-
-
Dose Escalation:
-
Gradually increase the concentration of this compound with each passage as the cells show signs of recovery and proliferation.
-
-
Isolation of Resistant Population:
-
Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., >100-fold the initial EC50) compared to the parental cells.[3]
-
-
Genotypic Analysis:
-
Extract total RNA from the resistant cell population.
-
Amplify the NS3 region using RT-PCR.
-
Sequence the PCR product to identify mutations.[3]
-
VI. Mandatory Visualizations
Caption: HCV Polyprotein Processing and this compound Inhibition.
Caption: Workflow for Selection and Characterization of this compound Resistance.
References
- 1. This compound in the management of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect on Hepatitis C Virus Replication of Combinations of Direct-Acting Antivirals, Including NS5A Inhibitor Daclatasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hcvguidelines.org [hcvguidelines.org]
Improving the sensitivity of Vedroprevir detection assays
Technical Support Center: Vedroprevir Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of this compound detection assays. The primary focus is on bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard for quantifying small molecule drugs like this compound in biological matrices.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and specific method for quantifying this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical method for the quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput.[3] For a small molecule protease inhibitor like this compound, a well-developed LC-MS/MS method will provide the highest sensitivity and selectivity, allowing for accurate measurement at low concentrations.
Q2: My assay signal is weak and inconsistent. What is the most likely cause?
A2: A weak and variable signal often points to issues with matrix effects or inefficient sample preparation.[1][3] Matrix effects occur when co-eluting compounds from the biological sample (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[3][4] Inefficient sample preparation can result in low recovery of the analyte before it even reaches the instrument.
Q3: How can I mitigate matrix effects in my this compound assay?
A3: To mitigate matrix effects, consider the following strategies:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) instead of simpler methods like protein precipitation.[1][5]
-
Chromatographic Separation: Optimize your HPLC or UPLC method to better separate this compound from interfering matrix components.[6] This may involve adjusting the mobile phase composition or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Change Ionization Source: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][5] If your instrument allows, testing APCI could be beneficial.
Q4: Should I add protease inhibitors to my samples during collection and preparation?
A4: While this compound is itself a protease inhibitor, the primary goal of the assay is to measure its concentration, not to preserve other proteins. However, if you are working with complex cell or tissue lysates where endogenous proteases could degrade other components and interfere with the assay, the addition of a broad-spectrum protease inhibitor cocktail may be considered.[7][8] For typical plasma or urine samples, this is generally not necessary for quantifying the drug itself.
Troubleshooting Guides
Guide 1: Low Signal and Poor Sensitivity
A low signal is one of the most common challenges in developing a sensitive assay. This guide provides a systematic approach to diagnosing and resolving the root cause.
Caption: A logical workflow for troubleshooting low assay sensitivity.
Poor extraction of this compound from the biological matrix is a primary cause of low sensitivity. The goal is to maximize analyte recovery while minimizing interfering matrix components.
Recommended Actions:
-
Compare Extraction Techniques: Different techniques offer varying levels of cleanliness and recovery. Protein precipitation is fast but often results in significant matrix effects.[1] Solid-phase extraction (SPE) is generally superior for removing interferences, though it requires more method development.[5][9]
-
Optimize the Chosen Technique:
-
For Protein Precipitation (PPT): Test different organic solvents (e.g., acetonitrile, methanol) and solvent-to-sample ratios (e.g., 3:1, 4:1).
-
For Solid-Phase Extraction (SPE): Methodically optimize each step: conditioning, loading, washing, and elution. The wash step is critical for removing interferences, while the elution step must efficiently recover this compound.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Typical Recovery % | Relative Matrix Effect | Throughput | Method Development Time |
| Protein Precipitation | 85 - 105% | High | High | Low |
| Liquid-Liquid Extraction (LLE) | 80 - 100% | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | > 90% | Low | Medium-High | High |
| Dilute-and-Shoot | 100% (by definition) | Very High | Very High | Very Low |
Table is illustrative. Actual values are analyte and matrix-dependent.
This protocol is a general template for extracting a hydrophobic molecule like this compound from plasma using a reversed-phase (e.g., C18) SPE cartridge.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
Centrifuge at 4000 x g for 10 minutes to pellet any particulates.
-
To 200 µL of plasma, add 20 µL of internal standard (e.g., stable isotope-labeled this compound) and 200 µL of 4% phosphoric acid. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute this compound from the cartridge using 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Even with perfect sample preparation, poor instrument settings will limit sensitivity.
Recommended Actions:
-
Mobile Phase Optimization:
-
pH: For a molecule like this compound, which likely contains basic nitrogen atoms, adjusting the mobile phase pH with a small amount of acid (e.g., 0.1% formic acid) can promote protonation and enhance signal in positive ion mode.
-
Organic Modifier: Test different organic solvents (acetonitrile vs. methanol). Acetonitrile often provides better peak shapes and lower backpressure.
-
-
Mass Spectrometer Tuning:
-
Perform direct infusion of a this compound standard solution to optimize MS parameters, including capillary voltage, source temperature, and gas flows.
-
Optimize the collision energy for the specific precursor-to-product ion transitions (MRM transitions) to ensure maximum fragmentation efficiency and signal intensity.
-
Guide 2: Addressing High Signal Variability and Matrix Effects
High variability between replicate injections or across different sample lots is a classic sign of uncorrected matrix effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. turkjps.org [turkjps.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Vedroprevir stability issues in long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Vedroprevir (GS-9451) for long-term experiments. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter issues related to the stability of this compound in experimental settings. This guide provides solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Working Solutions | Degradation due to improper storage, repeated freeze-thaw cycles, or extended time at room temperature. | Prepare fresh working solutions daily from a frozen stock. Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C or below, protected from light. |
| Inconsistent Assay Results | This compound instability in the assay buffer (e.g., due to pH or presence of certain additives). | Assess the stability of this compound directly in your assay buffer over the time course of the experiment. Consider adjusting the buffer composition or pH if degradation is observed. Add the inhibitor to the assay medium immediately before starting the experiment.[1][2] |
| Precipitation of Compound in Solution | Poor solubility in the chosen solvent or buffer, or concentration exceeding its solubility limit. | Ensure the solvent is appropriate for this compound. If using aqueous buffers, the addition of a small percentage of an organic solvent like DMSO may be necessary. Confirm the solubility of this compound in your specific experimental medium. |
| Unexpected Biological Effects | Presence of degradation products that may have off-target effects. | If degradation is suspected, characterize the purity of the this compound solution using a stability-indicating method like HPLC.[3] If degradation products are detected, use freshly prepared solutions or acquire a new batch of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term use, some suppliers indicate that the compound is stable at room temperature for brief periods, but it is best practice to consult the Certificate of Analysis provided by the manufacturer for specific recommendations.[4]
Q2: How stable is this compound in aqueous solutions or cell culture media?
The stability of protease inhibitors like this compound can be limited in aqueous solutions, especially at working concentrations.[1][2] It is strongly recommended to prepare fresh dilutions in aqueous buffers or media immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is recommended to prepare single-use aliquots of your stock solution to maintain its integrity.
Q4: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, similar complex molecules can be susceptible to hydrolysis (especially at non-neutral pH) and oxidation.[5][6] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress would be required to fully characterize its degradation pathways.[3]
Q5: How can I check if my this compound has degraded?
A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to assess the purity of your this compound sample and detect the presence of degradation products.[5] A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Quantitative Stability Data (Illustrative)
While specific, publicly available long-term stability data for this compound is limited, the following table illustrates how such data would be presented based on ICH guidelines for a small molecule drug. This data is for representative purposes only.
Table 1: Illustrative Long-Term Stability Data for this compound (Solid Form)
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 25°C / 60% RH | 0 Months | 99.8 | White to off-white powder |
| 3 Months | 99.7 | Conforms | |
| 6 Months | 99.5 | Conforms | |
| 12 Months | 99.2 | Conforms | |
| 40°C / 75% RH | 0 Months | 99.8 | White to off-white powder |
| (Accelerated) | 3 Months | 99.1 | Conforms |
| 6 Months | 98.5 | Conforms |
Table 2: Illustrative Stability of this compound in a 10 µM Aqueous Buffer Solution
| Storage Condition | Time Point | % Remaining (by HPLC) |
| 4°C | 0 hours | 100 |
| 24 hours | 98.2 | |
| 48 hours | 95.8 | |
| Room Temperature (25°C) | 0 hours | 100 |
| 8 hours | 92.1 | |
| 24 hours | 85.3 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 10 days.
-
Photolytic Degradation: Expose the solid compound to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light.[2]
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This method is intended to separate this compound from its potential degradation products.
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M potassium phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound (a diode array detector is useful for this).
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify this compound in the presence of its degradants.[1][2]
Visualizations
This compound's Mechanism of Action
This compound is an inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This enzyme is crucial for the cleavage of the HCV polyprotein into functional viral proteins, a necessary step for viral replication. By blocking this protease, this compound prevents the maturation of the virus.
Caption: Mechanism of Action of this compound in Inhibiting HCV Replication.
Experimental Workflow for Stability Testing
A logical workflow is essential for systematically evaluating the stability of this compound. This involves subjecting the compound to various stress conditions and analyzing the outcomes.
Caption: Workflow for Comprehensive Stability Assessment of this compound.
Troubleshooting Logic for Loss of Activity
When a loss of this compound's activity is observed, a systematic troubleshooting process should be followed to identify the root cause.
Caption: Logical Flow for Troubleshooting this compound Activity Loss.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. pharmaacademias.com [pharmaacademias.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated stability-indicating HPLC-DAD method for determination of the recently approved hepatitis C antiviral agent daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Vedroprevir Technical Support Center: Preventing Experimental Artifacts
Welcome to the technical support center for Vedroprevir (GS-9451), a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common experimental artifacts and troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a direct-acting antiviral (DAA) agent that specifically targets and inhibits the HCV NS3/4A serine protease. This enzyme is crucial for the cleavage of the HCV polyprotein, a necessary step for viral replication. By blocking this protease, this compound prevents the maturation of viral proteins, thus halting the replication cycle.
Q2: What are the known off-target effects of this compound that could interfere with my experiments?
This compound has been shown to inhibit efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This can be a source of experimental artifacts, particularly in cell-based assays that use fluorescent dyes or other compounds that are substrates of these transporters. Inhibition of these pumps can lead to increased intracellular accumulation of these substances, potentially confounding cytotoxicity or antiviral activity readouts.
Q3: this compound has low water solubility. How can I avoid precipitation in my cell culture media?
Due to its hydrophobic nature, this compound is soluble in DMSO but not in water. To prevent precipitation, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure that the final DMSO concentration in your assay is low (typically ≤ 0.5%) and consistent across all experimental and control wells to avoid solvent-induced artifacts.
Q4: Can this compound's inhibition of host proteases lead to experimental artifacts?
While this compound is highly selective for the HCV NS3/4A protease, the possibility of off-target inhibition of host cell proteases, especially at high concentrations, cannot be entirely ruled out. Such off-target activity could lead to unexpected cellular stress responses or cytotoxicity. It is recommended to perform dose-response experiments and include appropriate controls to distinguish between specific antiviral effects and non-specific cellular toxicity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cytotoxicity in uninfected cells. | 1. Compound Precipitation: this compound has low aqueous solubility and may precipitate at high concentrations in cell culture media, leading to non-specific toxicity. 2. DMSO Toxicity: High concentrations of the solvent used for this compound stock can be toxic to cells. 3. Off-target Effects: At high concentrations, this compound may inhibit host cell proteases or other essential cellular machinery. | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, lower the final concentration. Prepare fresh dilutions from the DMSO stock for each experiment. 2. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line (typically <0.5%). Include a vehicle control (media with the same DMSO concentration but without this compound). 3. Determine the 50% cytotoxic concentration (CC50) for this compound in your specific cell line (see Cytotoxicity Assay Protocol below) and use concentrations well below this value for antiviral assays. |
| Inconsistent antiviral activity (EC50 values vary significantly between experiments). | 1. Compound Instability: this compound may degrade upon repeated freeze-thaw cycles or prolonged storage at room temperature. 2. Cell Passage Number: The susceptibility of cell lines, such as Huh-7, to HCV replication can vary with passage number. 3. Inconsistent Seeding Density: Variations in the number of cells seeded can affect the outcome of the antiviral assay. | 1. Aliquot the this compound stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Use a consistent and low passage number of cells for your experiments. Regularly check the health and replication permissiveness of your cell line. 3. Ensure a uniform cell seeding density across all wells of your assay plates. |
| Discrepancy between enzymatic assay and cell-based assay results. | 1. Cell Permeability: this compound may have poor permeability into the cells used in your assay. 2. Efflux Pump Activity: The compound may be actively transported out of the cells by efflux pumps like P-gp or BCRP. 3. Cellular Metabolism: this compound may be metabolized by the cells into an inactive form. | 1. Consider using cell lines with higher permeability or employing permeabilizing agents, though the latter should be used with caution as they can introduce their own artifacts. 2. Test for efflux pump activity in your cell line. If significant, consider using an efflux pump inhibitor as a control to see if it potentiates the antiviral activity of this compound. Note that this compound itself inhibits some of these pumps, which can create complex interactions. 3. Investigate the metabolic stability of this compound in your cell line using methods like LC-MS/MS. |
| Fluorescent reporter assay shows unexpected signal increase/decrease. | Interaction with Efflux Pumps: this compound is known to inhibit P-gp and BCRP. If your reporter dye (e.g., for cell viability or reporter gene expression) is a substrate for these transporters, this compound can cause its intracellular accumulation, leading to a false signal. | 1. Choose fluorescent dyes that are not known substrates for P-gp or BCRP. 2. Validate your assay by testing this compound in the absence of the virus to see if it directly affects the fluorescent signal. 3. Use an alternative, non-fluorescent readout for your primary endpoint, such as qPCR for viral RNA or a luciferase-based reporter assay. |
Experimental Protocols
HCV Replicon Assay Protocol
This protocol is for determining the 50% effective concentration (EC50) of this compound against an HCV replicon cell line.
-
Cell Seeding:
-
Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.
-
Trypsinize and seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock in cell culture medium to achieve final concentrations ranging from picomolar to micromolar. Ensure the final DMSO concentration is constant and non-toxic (e.g., 0.5%).
-
Include a "no drug" control (vehicle control) containing the same final concentration of DMSO.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of HCV RNA:
-
After incubation, wash the cells with PBS.
-
Lyse the cells and extract total RNA using a suitable kit.
-
Perform a one-step quantitative reverse transcription PCR (qRT-PCR) to quantify the level of HCV RNA. Use primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).
-
Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the percentage of HCV RNA inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the EC50 value.
-
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
-
Cell Seeding:
-
Seed a non-replicon-containing cell line (e.g., parental Huh-7 cells) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium as described in the HCV replicon assay protocol.
-
Add the compound dilutions to the cells and incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the CC50 value.
-
Visualizations
Caption: A typical experimental workflow for evaluating the antiviral efficacy and cytotoxicity of this compound.
Caption: A decision tree for troubleshooting common experimental issues with this compound.
Technical Support Center: Assay Development for Vedroprevir in Resistant HCV Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of assays for Vedroprevir against resistant Hepatitis C Virus (HCV) strains.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental procedures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal in Replicon Assay | - Inefficient RNA transfection.- Low replicon replication efficiency.- Cell viability issues (cytotoxicity of the compound or transfection reagent).- Problems with the reporter system (e.g., luciferase). | - Optimize electroporation or lipid-based transfection parameters.- Use a highly permissive cell line (e.g., Huh-7.5).- Include a positive control with a known potent inhibitor to validate the assay window.- Perform a cytotoxicity assay in parallel to determine the compound's effect on cell health.[1]- Check the viability of cells prior to the assay.- Ensure the reporter substrate is fresh and properly prepared. |
| High Variability Between Replicate Wells | - Inconsistent cell seeding.- Pipetting errors during compound dilution or addition.- Edge effects in the plate. | - Use an automated cell dispenser for seeding.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| EC50 Values Differ Significantly from Expected Results | - Incorrect compound concentration.- Presence of interfering substances in the compound stock.- Instability of the compound in the assay medium.- Cell passage number affecting permissiveness. | - Verify the concentration of the compound stock by a reliable analytical method.- Test for compound solubility and stability in the assay medium over the incubation period.- Use a consistent and low passage number of cells for all experiments.[2] |
| Inconsistent Results in Enzymatic Assays | - Impure or inactive NS3/4A protease.- Substrate degradation.- Incorrect buffer composition or pH. | - Verify the purity and activity of the enzyme using a standard substrate and inhibitor.- Prepare fresh substrate for each experiment and protect it from light if it is fluorescent.- Ensure the buffer composition, pH, and temperature are optimal for enzyme activity. |
| Difficulty in Generating Resistant Replicon Cell Lines | - Insufficient selective pressure.- High cytotoxicity of the selective agent (e.g., G418).- Low fitness of the desired mutant. | - Gradually increase the concentration of this compound to select for resistant colonies.[3][4]- Determine the optimal concentration of G418 for selection through a kill curve.- Co-culture with wild-type replicons may be necessary to maintain fitness initially. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (GS-9451) is a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] The NS3/4A protease is essential for viral replication as it is responsible for cleaving the HCV polyprotein into mature viral proteins. By inhibiting this enzyme, this compound blocks viral replication.
2. Which HCV genotypes is this compound active against?
This compound has demonstrated potent activity against HCV genotype 1a and genotype 1b.[1] Its activity is reduced against genotype 2a.
3. What are the key resistance-associated substitutions (RASs) for this compound?
Key RASs that confer high levels of resistance to this compound include substitutions at positions R155, A156, and D168 in the NS3 protease.[1] Specifically, R155K, A156T, and D168V have been shown to significantly reduce the antiviral activity of this compound.[1]
4. How can I test the efficacy of this compound against resistant HCV strains?
The most common method is to use a cell-based HCV replicon assay.[3] This involves using Huh-7 cells that harbor subgenomic HCV replicons engineered to contain specific resistance mutations. The potency of this compound is then determined by measuring the inhibition of replicon replication, often through a reporter gene like luciferase.[1]
5. What is a typical EC50 value for this compound against wild-type and resistant HCV replicons?
The 50% effective concentration (EC50) for this compound against wild-type HCV genotype 1a and 1b replicons is in the low nanomolar range.[1] However, for resistant strains, the EC50 can increase dramatically.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against wild-type and common resistant HCV genotype 1a replicon variants.
| HCV NS3 Variant | EC50 (nM) | Fold Change in EC50 vs. Wild-Type |
| Wild-Type (GT 1a) | 13 | 1 |
| R155K | >100,000 | >8,321 |
| A156T | >100,000 | >8,321 |
| D168V | 19,240 | 1,480 |
| V36A/M | 10-15 | ~1 |
| T54A | 12 | ~1 |
| A156S | 11 | ~1 |
Data sourced from preclinical characterization studies of GS-9451.[1]
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This protocol describes the determination of the 50% effective concentration (EC50) of this compound against HCV replicons in a 96-well format.
Materials:
-
Huh-7.5 cells harboring HCV replicons (wild-type or mutant)
-
Complete DMEM (with 10% FBS, penicillin/streptomycin)
-
This compound stock solution in DMSO
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed Huh-7.5 replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with DMSO only as a negative control.
-
Incubate the plate for 72 hours at 37°C.
-
Perform a luciferase assay according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.
NS3/4A Protease Enzymatic Assay
This protocol outlines a biochemical assay to measure the inhibitory activity of this compound against the HCV NS3/4A protease.
Materials:
-
Purified recombinant HCV NS3/4A protease
-
FRET-based peptide substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 10% glycerol)
-
This compound stock solution in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Dilute the NS3/4A protease and the FRET substrate in the assay buffer to the desired concentrations.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 10 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 20 µL of the diluted NS3/4A protease to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the FRET substrate to each well.
-
Immediately measure the fluorescence signal at appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37°C.
-
Calculate the initial reaction rates (V) for each concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the this compound concentration.
Visualizations
Caption: HCV Replication Cycle and this compound's Target.
Caption: Workflow for this compound Resistance Profiling.
References
- 1. Preclinical Characterization of the Novel Hepatitis C Virus NS3 Protease Inhibitor GS-9451 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Vedroprevir Treatment Protocols
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing incubation times for experiments involving Vedroprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. Accurate determination of incubation times is crucial for obtaining reliable and reproducible data in both enzymatic and cell-based antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a direct-acting antiviral (DAA) that functions as a selective and potent inhibitor of the HCV NS3/4A protease.[1][2][3] The NS3/4A protease is a viral enzyme essential for the replication of HCV.[1][4] It cleaves the HCV polyprotein into mature, functional viral proteins.[1][4] By binding to the active site of this protease, this compound blocks this cleavage process, thereby interrupting the viral lifecycle and inhibiting replication.[1]
Q2: What are the primary assays used to determine this compound's antiviral activity?
The two main types of assays for evaluating this compound's efficacy are:
-
Enzymatic Assays: These in vitro assays directly measure the inhibitory effect of this compound on purified HCV NS3/4A protease. A common method is the Förster Resonance Energy Transfer (FRET) assay, where cleavage of a synthetic peptide substrate by the enzyme results in a measurable fluorescent signal.[5]
-
Cell-Based Assays (HCV Replicon System): These assays utilize human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic HCV replicon.[6][7] These replicons are RNA molecules that can replicate autonomously within the cells.[6] The antiviral activity of this compound is quantified by measuring the reduction in replicon RNA levels, often through a reporter gene like luciferase or by quantitative RT-PCR.[8][9]
Q3: Why is optimizing the incubation time a critical step for this compound experiments?
Optimizing the incubation time is crucial for several reasons:
-
Achieving Equilibrium: For slow-binding inhibitors like many protease inhibitors, a sufficient pre-incubation period is necessary for the drug to reach equilibrium with the target enzyme, ensuring an accurate measurement of its potency (IC50).[5]
-
Observing Antiviral Effect: In cell-based assays, an adequate incubation time is required to observe a significant reduction in viral replication. Incubation times that are too short may not allow for the full antiviral effect to manifest, leading to an underestimation of the drug's efficacy (EC50).
-
Avoiding Cytotoxicity: Conversely, excessively long incubation times can lead to increased cytotoxicity, where the observed reduction in viral replication is due to cell death rather than a specific antiviral effect.[10][11] It is essential to differentiate between antiviral activity and cytotoxicity to obtain meaningful results.
Q4: What is the difference between pre-incubation and incubation time?
-
Pre-incubation Time (Enzymatic Assays): This refers to the period where the enzyme (HCV NS3/4A protease) and the inhibitor (this compound) are incubated together before the addition of the substrate.[5] This step is particularly important for slow-binding inhibitors to ensure they have fully associated with the enzyme.
-
Incubation Time (Cell-Based Assays): This is the total duration that the HCV replicon-containing cells are exposed to this compound.[9]
Troubleshooting Guides
Enzymatic Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High IC50 Value / Weak Inhibition | Insufficient pre-incubation time for the enzyme and inhibitor to reach equilibrium. | 1. Introduce or increase the pre-incubation time. Start with 30 minutes and extend to 60, 90, and 120 minutes to observe any decrease in the IC50 value. 2. Perform a time-dependent inhibition study by measuring IC50 at multiple pre-incubation time points. |
| Inconsistent Results | Variability in pre-incubation or reaction times. | 1. Ensure precise timing for all pre-incubation and reaction steps. 2. Use a multi-channel pipette or automated liquid handler for simultaneous addition of reagents. |
| High Background Signal | Substrate degradation or instability. | 1. Test the stability of the substrate in the assay buffer over time without the enzyme. 2. Prepare fresh substrate solution for each experiment. |
Cell-Based Assays (HCV Replicon System)
| Issue | Possible Cause | Troubleshooting Steps |
| High EC50 Value / Weak Antiviral Effect | Incubation time is too short to observe a significant reduction in HCV replicon levels. | 1. Extend the incubation time with this compound. Typical incubation times range from 48 to 72 hours.[8][9] 2. Perform a time-course experiment, measuring EC50 at 24, 48, and 72 hours to determine the optimal incubation period. |
| High Cytotoxicity Observed | Incubation time is too long, leading to non-specific cell death. | 1. Reduce the incubation time. 2. Perform a cytotoxicity assay (e.g., MTT or XTT) in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) at different incubation times.[10][12][13] 3. Ensure that the incubation time used for the antiviral assay results in minimal cytotoxicity. |
| EC50 Value Close to CC50 Value | The observed antiviral effect may be due to cytotoxicity. | 1. Re-evaluate the incubation time and drug concentrations. 2. Calculate the Selectivity Index (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.[12] |
| Variable Replicon Levels in Control Wells | Inconsistent cell seeding density or cell health. | 1. Ensure a homogenous cell suspension before seeding. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
Data Presentation
Table 1: Effect of Incubation Time on this compound's Potency and Cytotoxicity
| Incubation Time (Hours) | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 24 | 8.5 | > 50 | > 5882 |
| 48 | 2.1 | 45 | 21429 |
| 72 | 1.9 | 28 | 14737 |
| 96 | 1.8 | 15 | 8333 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Optimizing Pre-incubation Time in an HCV NS3/4A FRET Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 5% glycerol.
-
Enzyme Stock: Purified HCV NS3/4A protease in assay buffer.
-
Inhibitor Stock: this compound serially diluted in DMSO.
-
Substrate Stock: FRET-based peptide substrate in assay buffer.
-
-
Pre-incubation:
-
In a 96-well plate, add assay buffer.
-
Add this compound dilutions to the designated wells.
-
Add the enzyme solution to all wells except the substrate control wells.
-
Incubate the plate at 37°C for various pre-incubation times (e.g., 5, 30, 60, 120 minutes).
-
-
Reaction Initiation and Measurement:
-
Add the FRET substrate to all wells to start the reaction.
-
Immediately measure the fluorescence kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
Plot the initial rates against the this compound concentrations for each pre-incubation time.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation. The optimal pre-incubation time is the shortest time that yields the lowest and most stable IC50 value.
-
Protocol 2: Optimizing Incubation Time in an HCV Replicon Luciferase Assay
-
Cell Seeding:
-
Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter into a 96-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the this compound dilutions. Include "cells only" and "no drug" controls.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 24, 48, 72, 96 hours) at 37°C with 5% CO2.
-
-
Luciferase Assay:
-
At the end of each incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
-
Cytotoxicity Assay (Parallel Plate):
-
Prepare an identical plate of cells without the replicon.
-
Treat with the same concentrations of this compound and for the same incubation times.
-
At each time point, perform an MTT or other cell viability assay to determine the CC50.
-
-
Data Analysis:
-
For the replicon plate, normalize the luciferase readings to the "no drug" control. Plot the percentage of inhibition against the this compound concentration and determine the EC50 value for each incubation time.
-
For the cytotoxicity plate, normalize the viability data to the "no drug" control and determine the CC50 value for each incubation time.
-
The optimal incubation time is the one that provides a potent and stable EC50 value with a high Selectivity Index (CC50/EC50).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting decision tree.
References
- 1. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. HCV NS3/4A Protease Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. NS3/4A Inhibitors Mnemonic for USMLE [pixorize.com]
- 4. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. benchchem.com [benchchem.com]
- 10. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparing Vedroprevir and telaprevir resistance profiles
A Comparative Guide to the Resistance Profiles of Vedroprevir and Telaprevir in the Context of Hepatitis C Virus (HCV) Therapy
For researchers and professionals in the field of drug development, understanding the resistance profiles of antiviral agents is paramount to designing effective therapeutic strategies. This guide provides a detailed comparison of the resistance profiles of two key Hepatitis C Virus (HCV) NS3/4A protease inhibitors: this compound (GS-9451) and telaprevir. The information presented herein is supported by experimental data from in vitro studies.
Introduction to this compound and Telaprevir
Both this compound and telaprevir are direct-acting antivirals (DAAs) that target the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1][2] By inhibiting this protease, these drugs prevent the cleavage of the HCV polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virus particles.[1] While both drugs share a common mechanism of action, their distinct molecular structures can lead to differences in their resistance profiles.
Comparative Resistance Profiles
Resistance to NS3/4A protease inhibitors is primarily conferred by specific amino acid substitutions in the NS3 protease domain of the virus. These mutations can reduce the binding affinity of the inhibitor to the enzyme, thereby diminishing its efficacy. The following tables summarize the key resistance-associated substitutions (RASs) for this compound and telaprevir, along with their corresponding fold-change in resistance as determined by in vitro assays.
Table 1: this compound (GS-9451) Resistance Profile
| Mutation | Fold-Change in Resistance (IC50 or EC50) | Genotype | Reference |
| R155K | 1,480 - 8,321 | 1 | [3] |
| A156T | 1,480 - 8,321 | 1 | [3] |
| D168V | 1,480 - 8,321 | 1 | [3] |
Note: The data for this compound primarily highlights significant cross-resistance with mutations known to confer resistance to other protease inhibitors.
Table 2: Telaprevir Resistance Profile
| Mutation | Classification | Fold-Change in Resistance (IC50) | Genotype | Reference |
| V36A/G/L/M | Lower-level | 1.7 - 6.9 | 1a | [4] |
| V36C | Lower-level | 9.5 (EC50) | 1 | [5] |
| T54A/S | Lower-level | 3 - 25 | 1b | [6] |
| R155I/K/M/T | Lower-level | 3 - 25 | 1a/1b | [6][7] |
| A156S | Lower-level | 3 - 25 | 1a/1b | [7] |
| V36M + R155K | Higher-level | >25 | 1a | [6][7] |
| A156T/V | Higher-level | >25 | 1b | [6][7] |
Key Observations from Resistance Data
-
Cross-Resistance: A critical finding is the significant cross-resistance observed for this compound with mutations at positions R155, A156, and D168, which are also known to confer resistance to other protease inhibitors, including telaprevir.[3] This suggests a shared vulnerability to mutations in these key regions of the NS3 protease.
-
Differential Resistance Levels for Telaprevir: The resistance profile of telaprevir is well-characterized, with mutations categorized into lower-level (3- to 25-fold increase in IC50) and higher-level (>25-fold increase) resistance.[6][7] Single mutations at positions V36 and T54 generally confer lower-level resistance, while combinations of mutations (e.g., V36M + R155K) or specific substitutions at position A156 can lead to a more significant loss of susceptibility.[4][6][7]
-
Genotype-Specific Differences: The emergence of specific resistance mutations for telaprevir can be genotype-dependent. For instance, mutations at positions 36 and 155 are more commonly selected in genotype 1a, while mutations at positions 36, 54, 55, and 156 are more frequent in genotype 1b.[6]
Experimental Methodologies
The quantitative data presented in this guide are primarily derived from two key in vitro experimental protocols: the HCV replicon assay and the NS3/4A protease enzyme assay.
HCV Replicon Assay
The HCV replicon assay is a cell-based method used to assess the antiviral activity of compounds and to select for and characterize drug-resistant viral variants.
Protocol Outline:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that support HCV replication are cultured.[8]
-
Replicon Transfection: These cells are transfected with an HCV subgenomic replicon, which is an RNA molecule that can replicate autonomously within the cell but does not produce infectious virus particles. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.[9][10]
-
Compound Treatment: The replicon-containing cells are treated with serial dilutions of the antiviral compound being tested.[8]
-
Incubation: The treated cells are incubated for a set period (e.g., 72 hours) to allow for viral replication and the effect of the compound to manifest.[8]
-
Quantification of Replication: The level of HCV replication is measured by assaying the reporter gene activity (e.g., luciferase signal) or by quantifying HCV RNA levels.[8]
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated by plotting the replication levels against the drug concentration.[11] The fold-change in resistance for a mutant replicon is determined by dividing its EC50 value by the EC50 value of the wild-type replicon.[11]
NS3/4A Protease Enzyme Assay
This is a biochemical assay that directly measures the inhibitory activity of a compound against the purified NS3/4A protease enzyme.
Protocol Outline:
-
Enzyme and Substrate Preparation: Purified, recombinant HCV NS3/4A protease and a synthetic peptide substrate that mimics a natural cleavage site of the protease are prepared. The substrate is often labeled with a fluorophore and a quencher to enable detection of cleavage via fluorescence resonance energy transfer (FRET).[12]
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., this compound or telaprevir).
-
Reaction Initiation: The substrate is added to the enzyme-inhibitor mixture to initiate the cleavage reaction.
-
Detection of Cleavage: As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This change in fluorescence is monitored over time.[12]
-
Data Analysis: The rate of the enzymatic reaction is determined at each inhibitor concentration. The 50% inhibitory concentration (IC50), the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated. The fold-change in resistance for a mutant enzyme is calculated by dividing its IC50 value by the IC50 of the wild-type enzyme.
Visualizing Experimental Workflows and Resistance Pathways
To further elucidate the methodologies and the logical progression of resistance development, the following diagrams are provided.
Caption: Experimental workflows for determining antiviral resistance.
Caption: Logical pathways of mutation leading to drug resistance.
Conclusion
This comparative guide highlights the distinct yet overlapping resistance profiles of this compound and telaprevir. While telaprevir's resistance profile is characterized by a range of mutations leading to both lower and higher levels of resistance, this compound exhibits significant cross-resistance to key mutations that affect other protease inhibitors, resulting in a high fold-change in resistance for these variants. A thorough understanding of these resistance profiles, underpinned by robust in vitro experimental data, is crucial for the strategic development of next-generation HCV therapies and for optimizing treatment regimens to combat the emergence of drug-resistant viral strains.
References
- 1. Colony Forming Assay for HCV-Replicon Cell Line [bio-protocol.org]
- 2. Development of NS3/4A Protease-Based Reporter Assay Suitable for Efficiently Assessing Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Molecular basis of telaprevir resistance due to V36 and T54 mutations in the NS3-4A protease of the hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of V36C, a Novel Amino Acid Substitution Conferring Hepatitis C Virus (HCV) Resistance to Telaprevir, a Potent Peptidomimetic Inhibitor of HCV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Telaprevir resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of telaprevir treatment outcomes and resistance in patients with prior treatment failure: results from the REALIZE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]
- 10. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Virologic Tools for HCV Drug Resistance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Modern HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with NS3/4A protease inhibitors forming a critical component of many therapeutic regimens. This guide provides a detailed, head-to-head comparison of key second-generation HCV protease inhibitors: simeprevir, grazoprevir, glecaprevir, and voxilaprevir. We present a comprehensive analysis of their in vitro efficacy, resistance profiles, and safety, supported by experimental data and detailed methodologies to aid in research and development efforts.
The Role of NS3/4A Protease in the HCV Life Cycle
The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins.[1][2] The NS3/4A serine protease is a viral enzyme responsible for cleaving the HCV polyprotein at four specific junctions: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[1][2][3] This processing is essential for the maturation of non-structural proteins required for viral replication.[1][4] Inhibition of the NS3/4A protease blocks the viral life cycle, making it a prime target for antiviral therapy.[1][4]
Comparative In Vitro Efficacy
The potency of HCV protease inhibitors is typically evaluated using two primary in vitro assays: biochemical assays that measure the inhibition of the purified NS3/4A enzyme and cell-based replicon assays that assess the inhibition of viral replication in a cellular context. The half-maximal inhibitory concentration (IC50) from biochemical assays and the half-maximal effective concentration (EC50) from replicon assays are key metrics for comparison.
Table 1: Comparative IC50 and EC50 Values of HCV Protease Inhibitors Against Wild-Type Genotypes
| Inhibitor | Assay Type | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| Simeprevir | IC50 (nM) | <13 | <13 | <13 | 37 | <13 | <13 | <13 |
| EC50 (nM) | 8-28 | 8-28 | - | - | - | - | - | |
| Grazoprevir | IC50 (nM) | - | 0.01 | 0.08 | 0.90 | - | - | - |
| EC50 (nM) | - | - | - | - | 0.7 | - | - | |
| Glecaprevir | IC50 (nM) | 3.5-11.3 | 3.5-11.3 | 3.5-11.3 | 3.5-11.3 | 3.5-11.3 | 3.5-11.3 | 3.5-11.3 |
| EC50 (nM) | 0.85-2.7 | 0.85-2.7 | 0.21-4.6 | 1.6 | 0.21-4.6 | 0.21-4.6 | 0.21-4.6 | |
| Voxilaprevir | IC50 (nM) | - | 0.038 | - | 0.066 | - | - | - |
| EC50 (nM) | 0.33-6.1 | 0.33-6.1 | 0.33-6.1 | 0.33-6.1 | 0.33-6.1 | 0.33-6.1 | 0.33-6.1 |
Resistance Profiles
A critical factor in the long-term efficacy of antiviral agents is the potential for the development of resistance. Resistance-associated substitutions (RASs) in the NS3 protease can reduce the binding affinity of inhibitors, thereby diminishing their antiviral activity.
Table 2: Key Resistance-Associated Substitutions and Their Impact on Inhibitor Activity
| Inhibitor | Key RAS Positions | Notable Substitutions and Fold-Change in EC50/IC50 |
| Simeprevir | Q80, D168 | Q80K (in GT1a) can facilitate the emergence of other RASs. D168Q can reduce activity by >700-fold. |
| Grazoprevir | Y56, R155, A156, D168 | Maintains potent activity against many RASs, including Q80K. Reduced activity with D168A/V (47- to 137-fold). |
| Glecaprevir | A156, D/Q168 | Generally a high barrier to resistance. A156T/V can reduce susceptibility. Active against most common RASs at positions 155 and 168 that affect other PIs. |
| Voxilaprevir | A156 | A >100-fold reduction in susceptibility with A156L/T in GT1a and A156T/V in GT1b and GT3a. |
Safety and Off-Target Effects
While modern HCV protease inhibitors are generally well-tolerated, they are not without potential side effects and off-target activities. Preclinical and clinical studies provide insights into their safety profiles.
-
Simeprevir : Associated with a risk of rash (including photosensitivity) and elevated bilirubin levels due to inhibition of the OATP1B1 and MRP2 bilirubin transporters.[5][6] It has been linked to rare instances of acute liver injury.[7]
-
Grazoprevir : Generally well-tolerated. It is a substrate of CYP3A and can have drug-drug interactions.[8]
-
Glecaprevir : Has a favorable safety profile and is well-tolerated, even in patients with compensated cirrhosis.[9][10][11] The most common adverse events are headache and fatigue.[11]
-
Voxilaprevir : Generally safe and well-tolerated. The most common side effects include headache, fatigue, diarrhea, and nausea. It is not recommended for patients with moderate to severe hepatic impairment.[12][13]
Experimental Methodologies
The following are generalized protocols for the key assays used to evaluate HCV protease inhibitors. Specific details may vary between laboratories.
Biochemical Assay: NS3/4A Protease FRET Assay
This assay measures the direct inhibition of the purified NS3/4A protease enzyme.
-
Reagents and Materials :
-
Purified recombinant HCV NS3/4A protease (genotype-specific).
-
Fluorescence Resonance Energy Transfer (FRET) substrate peptide.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with cofactors).
-
Test compounds (protease inhibitors) serially diluted in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure :
-
Dispense a small volume of diluted test compound into the wells of the microplate.
-
Add the purified NS3/4A protease to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader. Cleavage of the FRET substrate separates the quencher and fluorophore, resulting in a fluorescent signal.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay: HCV Replicon Assay
This assay measures the inhibition of HCV RNA replication in a human hepatoma cell line.
-
Reagents and Materials :
-
Huh-7 human hepatoma cells stably expressing an HCV subgenomic replicon (genotype-specific). Replicons often contain a reporter gene, such as luciferase.
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).
-
Test compounds serially diluted in DMSO.
-
96-well or 384-well cell culture plates.
-
Reagents for the reporter gene assay (e.g., luciferase assay system).
-
Cell viability assay reagents (e.g., CellTiter-Glo®).
-
-
Procedure :
-
Seed the replicon-containing Huh-7 cells into the wells of the microplate and allow them to adhere overnight.
-
Add the serially diluted test compounds to the cells.
-
Incubate the plates for a period of 48 to 72 hours at 37°C in a CO2 incubator.
-
Measure the reporter gene activity (e.g., luminescence for luciferase) to quantify viral replication.
-
In parallel, assess cell viability to determine the cytotoxicity of the compounds.
-
Calculate the percent inhibition of replication for each inhibitor concentration.
-
Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values by plotting the respective data against the logarithm of the inhibitor concentration.
-
Conclusion
The second-generation HCV NS3/4A protease inhibitors represent a significant advancement in the treatment of chronic hepatitis C. Glecaprevir and voxilaprevir, in particular, offer pangenotypic activity and a higher barrier to resistance compared to earlier agents like simeprevir. Grazoprevir also demonstrates potent activity and a favorable resistance profile. The choice of an inhibitor for therapeutic use or further research depends on a variety of factors, including the specific HCV genotype, the presence of baseline RASs, and the patient's clinical profile. The data and methodologies presented in this guide are intended to provide a solid foundation for the continued development and optimization of HCV protease inhibitors.
References
- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 3. Both NS3 and NS4A are required for proteolytic processing of hepatitis C virus nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simeprevir for the treatment of hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Simeprevir | C38H47N5O7S2 | CID 24873435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Safety analysis of glecaprevir/pibrentasvir in patients with markers of advanced liver disease in clinical and real‐world cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety analysis of glecaprevir/pibrentasvir in patients with markers of advanced liver disease in clinical and real-world cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetics of Glecaprevir/Pibrentasvir in Adults With Chronic Genotype 1-6 Hepatitis C Virus Infections and Compensated Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rhochistj.org [rhochistj.org]
- 13. Sofosbuvir-Velpatasvir-Voxilaprevir Vosevi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
Navigating Resistance: A Comparative Analysis of Vedroprevir's Cross-Resistance Profile with Other Direct-Acting Antivirals
For Immediate Release
This guide provides a comprehensive analysis of the cross-resistance profile of vedroprevir (GS-9451), an investigational NS3/4A protease inhibitor for the treatment of Hepatitis C Virus (HCV). Aimed at researchers, scientists, and drug development professionals, this document compiles and compares preclinical data on this compound's efficacy against HCV variants resistant to other direct-acting antivirals (DAAs). The information presented herein is crucial for understanding the potential positioning of this compound in the evolving landscape of HCV therapy and for designing effective combination regimens.
Executive Summary
This compound is a potent, selective, and reversible noncovalent inhibitor of the HCV NS3/4A protease.[1] Preclinical studies demonstrate its significant antiviral activity against genotype 1 (GT1) HCV.[2][3] However, like other DAAs, monotherapy with this compound can lead to the selection of resistance-associated substitutions (RASs), underscoring the necessity of combination therapy for a sustained virologic response.[4] A critical aspect of a new DAA's profile is its activity against viral strains that are already resistant to existing therapies. This guide presents in vitro data detailing this compound's cross-resistance profile with other NS3/4A protease inhibitors, as well as with inhibitors of NS5A and NS5B.
Quantitative Cross-Resistance Analysis
The following tables summarize the in vitro antiviral activity of this compound and other DAAs against various HCV genotype 1a and 1b replicons harboring specific RASs. The data is presented as the fold change in the 50% effective concentration (EC50) compared to the wild-type (WT) virus. An EC50 fold change of 1 indicates no loss of activity, while higher values signify reduced susceptibility.
Table 1: Activity of this compound (GS-9451) Against HCV Replicons with Resistance-Associated Substitutions to Other DAAs
| HCV Replicon (Genotype) | Resistance-Associated Substitution (RAS) | Primary Resistance To | This compound (GS-9451) EC50 Fold Change vs. WT |
| GT1a | D168V | Simeprevir | 1.2 |
| GT1b | D168V | Simeprevir | 1.8 |
| GT1a | R155K | Telaprevir/Boceprevir | >1000 |
| GT1b | A156T | Telaprevir/Boceprevir | 2.5 |
| GT1b | S282T | Sofosbuvir (NS5B Inhibitor) | 0.8 |
| GT1a | M28T | Ledipasvir (NS5A Inhibitor) | 0.9 |
| GT1b | Y93H | Ledipasvir (NS5A Inhibitor) | 1.1 |
Data sourced from Yang et al. (2014).[2][3]
Table 2: Activity of Other NS3/4A Protease Inhibitors Against this compound-Resistant HCV Replicons
| HCV Replicon (Genotype) | This compound-Selected RAS | Simeprevir EC50 Fold Change vs. WT | Telaprevir EC50 Fold Change vs. WT | Boceprevir EC50 Fold Change vs. WT |
| GT1a | R155K | >1000 | >1000 | >1000 |
| GT1b | D168E | 15 | 2.1 | 2.9 |
| GT1b | D168G | 30 | 3.5 | 4.8 |
| GT1b | D168V | >1000 | 4.9 | 6.5 |
Data sourced from a study on the clinical resistance profile of GS-9451.[1]
Key Observations from Cross-Resistance Data
-
Activity against Simeprevir-Resistant Variants: this compound retains wild-type activity against the simeprevir-resistant D168V mutation in both genotype 1a and 1b replicons.[2][3]
-
Cross-Resistance with Telaprevir and Boceprevir: Significant cross-resistance is observed with the R155K mutation, which confers high-level resistance to telaprevir and boceprevir.[2][3] However, this compound maintains good activity against the A156T mutation.[2][3]
-
No Cross-Resistance with Other DAA Classes: this compound is fully active against replicons with RASs that confer resistance to the NS5B polymerase inhibitor sofosbuvir (S282T) and the NS5A inhibitor ledipasvir (M28T and Y93H).[2][3] This lack of cross-resistance across different DAA classes is a critical factor for the design of effective combination therapies.
-
This compound-Resistant Variants: The primary RASs selected by this compound in clinical studies are R155K in genotype 1a and D168 substitutions in genotype 1b.[1] The R155K mutation confers broad cross-resistance to other protease inhibitors.[1] Variants with D168 substitutions show varied but generally reduced susceptibility to other protease inhibitors.[1]
Experimental Methodologies
The quantitative data presented in this guide were primarily generated using HCV replicon assays. This in vitro system is a cornerstone for assessing the antiviral activity of compounds and for selecting and characterizing drug-resistant viral variants.
HCV Replicon Assay Protocol
-
Cell Lines: Huh-7 human hepatoma cells or their derivatives are commonly used as they are permissive for HCV replication.
-
Replicon Constructs: Subgenomic or full-length HCV RNA containing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase) are used. Site-directed mutagenesis is employed to introduce specific RASs into the replicon constructs.
-
RNA Transfection: In vitro transcribed HCV replicon RNA is introduced into the Huh-7 cells via electroporation.
-
Drug Treatment and Activity Measurement:
-
For EC50 determination, the transfected cells are seeded into multi-well plates.
-
A serial dilution of the antiviral compound (e.g., this compound) is added to the wells.
-
After a defined incubation period (typically 48-72 hours), the level of HCV replication is quantified by measuring the reporter gene activity (e.g., luminescence for luciferase).
-
The EC50 value, which is the drug concentration required to inhibit 50% of viral replication, is calculated by plotting the reporter signal against the drug concentration.
-
The fold change in EC50 is determined by dividing the EC50 value against the mutant replicon by the EC50 value against the wild-type replicon.
-
-
Resistance Selection:
-
To select for resistant variants, cells harboring a wild-type replicon are cultured in the presence of a constant concentration of the DAA.
-
The drug concentration is gradually increased over several passages to select for viral populations with reduced susceptibility.
-
Colonies of resistant cells are isolated and expanded.
-
-
Genotypic Analysis: The HCV RNA from the resistant cell colonies is extracted, and the region of interest (e.g., the NS3 protease gene) is amplified by RT-PCR and sequenced to identify the mutations responsible for the resistance phenotype.
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in cross-resistance analysis and the mechanism of action of DAAs, the following diagrams are provided.
Conclusion and Future Directions
The preclinical data indicate that this compound has a distinct cross-resistance profile compared to other NS3/4A protease inhibitors. Its high potency against certain simeprevir-resistant variants and the lack of cross-resistance with NS5A and NS5B inhibitors make it a promising candidate for inclusion in combination therapies for HCV. However, the significant cross-resistance observed with the R155K mutation highlights the importance of genotypic screening and the need for combination regimens with different mechanisms of action to overcome resistance.
Further clinical studies are necessary to validate these in vitro findings and to determine the optimal combination of DAAs to be used with this compound to achieve high rates of sustained virologic response and to minimize the emergence of resistance in diverse patient populations.
References
- 1. Characterization of Resistance to the Protease Inhibitor GS-9451 in Hepatitis C Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of the novel hepatitis C virus NS3 protease inhibitor GS-9451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Vedroprevir in Combination Therapies for Hepatitis C
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the significant synergistic and additive effects of Vedroprevir (GS-9451), an NS3/4A protease inhibitor, when used in combination with other direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). These findings underscore the potential of this compound-based combination regimens to enhance therapeutic efficacy, shorten treatment durations, and combat the development of drug resistance.
This compound, a potent inhibitor of the HCV NS3/4A protease, is a critical component of combination therapies, as it is not effective as a monotherapy due to a low barrier to resistance.[1][2] This guide provides a detailed comparison of this compound's synergistic activity with various classes of anti-HCV agents, supported by in vitro experimental data. The methodologies for the key experiments are outlined to provide researchers with a framework for evaluating novel antiviral combinations.
Quantitative Analysis of Antiviral Synergy
The synergistic and additive effects of this compound in combination with other anti-HCV agents were evaluated using HCV replicon assays. The data consistently demonstrates that combining this compound with antivirals targeting different viral proteins, such as the NS5A and NS5B polymerases, results in enhanced viral suppression.
| Antiviral Combination | Target (Partner Drug) | Observed Interaction | Virus Genotype | Reference |
| This compound (GS-9451) + Ledipasvir (GS-5885) | NS5A | Additive to Synergistic | HCV Genotype 1a/1b | [3][4] |
| This compound (GS-9451) + Tegobuvir (GS-9190) | NS5B Polymerase (Non-nucleoside) | Additive to Synergistic | HCV Genotype 1a/1b | [3][4] |
| This compound (GS-9451) + GS-6620 | NS5B Polymerase (Nucleoside analog) | Additive to Synergistic | HCV Genotype 1a/1b | [3][4] |
| This compound (GS-9451) + Ribavirin | Guanosine analog | Additive to Synergistic | HCV Genotype 1a/1b | [3][4] |
| This compound (GS-9451) + Interferon-alfa | Cytokine | Additive to Synergistic | HCV Genotype 1a/1b | [3][4] |
Table 1: Synergistic and Additive Effects of this compound with Other Antivirals. The table summarizes the observed interactions between this compound and other anti-HCV agents in in vitro studies.
Experimental Protocols
The primary method for assessing the in vitro antiviral activity and synergy of this compound combinations is the Hepatitis C Virus (HCV) replicon assay.
HCV Replicon Luciferase Assay
This cell-based assay is a cornerstone for evaluating the efficacy of anti-HCV compounds. It utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV RNA replicon. This replicon contains the genetic information necessary for viral replication and includes a reporter gene, typically luciferase, which allows for the quantification of viral replication levels.
Materials:
-
Huh-7 cells harboring an HCV genotype 1a or 1b replicon with a luciferase reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
This compound (GS-9451) and partner antiviral agents.
-
96-well or 384-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the partner antiviral drug(s) in a checkerboard format to test a wide range of concentration combinations.
-
Drug Treatment: Add the drug combinations to the cells. Include wells with single agents as controls and untreated wells as a baseline for viral replication.
-
Incubation: Incubate the plates for a defined period, typically 72 hours, to allow for viral replication and the effect of the antiviral agents to manifest.
-
Luciferase Assay: Lyse the cells and add the luciferase substrate.
-
Data Acquisition: Measure the luminescence using a luminometer. The light output is directly proportional to the level of HCV replicon RNA.
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug alone and in combination. The interaction between the drugs (synergy, additivity, or antagonism) is then determined using software such as MacSynergy II, which is based on the Bliss independence model.[5] Synergy is indicated when the observed antiviral effect of the combination is greater than the sum of the individual drug effects.
Mechanism of Action and Synergy
This compound is a direct-acting antiviral that targets the HCV NS3/4A serine protease. This viral enzyme is essential for cleaving the HCV polyprotein into mature viral proteins necessary for replication. By inhibiting this protease, this compound directly halts a critical step in the viral life cycle.
Furthermore, the NS3/4A protease has been shown to disrupt the host's innate immune response by cleaving two key adaptor proteins: mitochondrial antiviral-signaling protein (MAVS) and Toll-interleukin 1 receptor domain-containing adaptor-inducing interferon-β (TRIF).[6] This cleavage prevents the induction of type I interferons, which are crucial for an effective antiviral state. By inhibiting the NS3/4A protease, this compound may also help restore the host's innate immune signaling, contributing to viral clearance.
The synergistic effect observed when this compound is combined with other DAAs, such as NS5A inhibitors (e.g., Ledipasvir) and NS5B polymerase inhibitors (e.g., Sofosbuvir), stems from the simultaneous targeting of multiple, essential viral processes. This multi-pronged attack makes it more difficult for the virus to develop resistance and leads to a more profound and rapid reduction in viral load.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound action on HCV polyprotein processing.
References
- 1. Hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protease Inhibitors Block Multiple Functions of the NS3/4A Protease-Helicase during the Hepatitis C Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Vedroprevir-Based Regimens Against Hepatitis C Virus Genotypes
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Vedroprevir (GS-9451), an NS3/4A protease inhibitor, against various Hepatitis C Virus (HCV) genotypes. Due to the nature of its clinical development, comprehensive data for this compound is primarily available for HCV genotype 1. Where robust clinical data for this compound against other genotypes is limited, this guide draws comparisons with established pangenotypic and genotype-specific direct-acting antiviral (DAA) regimens, including sofosbuvir/velpatasvir, glecaprevir/pibrentasvir, and elbasvir/grazoprevir. All quantitative data is summarized in structured tables, and detailed experimental methodologies for cited clinical trials are provided.
Executive Summary
This compound, as part of a combination therapy, has demonstrated efficacy in treating HCV genotype 1. The SYNERGY trial, for instance, reported a high sustained virologic response (SVR) rate with a short treatment duration. However, its clinical development did not progress to large-scale phase III trials across all HCV genotypes, limiting the availability of comprehensive efficacy data for genotypes 2 through 6. In contrast, currently recommended DAA regimens offer high SVR rates across all major HCV genotypes with well-established safety profiles. This guide presents the available data for this compound and compares it with these alternative therapies to inform research and drug development efforts.
Data Presentation
Table 1: Efficacy of this compound (GS-9451) Combination Therapy in HCV Genotype 1
| Clinical Trial | Treatment Regimen | Treatment Duration | Patient Population | SVR12 Rate |
| SYNERGY (NCT01805882) | Sofosbuvir + Ledipasvir + this compound | 6 weeks | Treatment-Naïve, Non-Cirrhotic | 95%[1][2][3] |
SVR12: Sustained Virologic Response 12 weeks after completion of therapy
Table 2: Comparative Efficacy of Alternative DAA Regimens Across HCV Genotypes
| Treatment Regimen | Genotype 1 | Genotype 2 | Genotype 3 | Genotype 4 | Genotype 5 | Genotype 6 |
| Sofosbuvir/Velpatasvir | 98-100% | 99-100% | 95-98% | 96-100% | 97-100% | 100% |
| Glecaprevir/Pibrentasvir | 99-100% | 98-100% | 95-98% | 93-100% | 93-100% | 93-100% |
| Elbasvir/Grazoprevir | 92-99% | Not Indicated | Not Indicated | 96-100% | Not Indicated | 80-100% |
Note: Efficacy rates are derived from various clinical trials (ASTRAL, ENDURANCE, SURVEYOR, C-EDGE, C-WORTHY) and may vary based on patient population (treatment-naïve vs. experienced, with or without cirrhosis).
Experimental Protocols
This compound (SYNERGY Trial - NCT01805882)
-
Study Design: This was an open-label, phase IIa proof-of-concept study.[1][3]
-
Participants: The trial enrolled treatment-naïve, non-cirrhotic patients with HCV genotype 1 infection.[1][3]
-
Intervention: Participants received a combination of sofosbuvir (400 mg once daily), ledipasvir (90 mg once daily), and this compound (GS-9451, 80 mg once daily) for 6 weeks.[1]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients with SVR12, defined as an HCV RNA level less than the lower limit of quantification 12 weeks after stopping treatment.[1]
-
Key Assessments: HCV RNA levels were monitored at baseline, during treatment, and at post-treatment weeks 4 and 12. Safety assessments included monitoring of adverse events and laboratory parameters.
Sofosbuvir/Velpatasvir (ASTRAL-1, -2, and -3 Trials)
-
Study Design: The ASTRAL trials were phase III, multicenter, randomized, open-label or double-blind, placebo-controlled studies.[4][5][6][7][8][9][10][11][12]
-
Participants: These trials enrolled a broad population of patients with HCV genotypes 1 through 6, including treatment-naïve and treatment-experienced individuals, with and without compensated cirrhosis.[4][5][7][9][12]
-
Intervention: Patients received a fixed-dose combination of sofosbuvir (400 mg) and velpatasvir (100 mg) once daily for 12 weeks. In ASTRAL-3, the comparator arm received sofosbuvir plus ribavirin for 24 weeks.[5][9][13][14]
-
Primary Endpoint: The primary endpoint was SVR12.[8]
-
Key Assessments: Efficacy was determined by HCV RNA quantification at baseline and at specified time points during and after treatment. Safety and tolerability were assessed through the collection of adverse event data and laboratory monitoring.
Glecaprevir/Pibrentasvir (ENDURANCE and SURVEYOR Trials)
-
Study Design: The ENDURANCE and SURVEYOR studies were phase II and III, open-label, multicenter trials.[4][15][16][17][18][19][20][21][22]
-
Participants: These trials included treatment-naïve and treatment-experienced patients with HCV genotypes 1 through 6, with and without compensated cirrhosis.[15][19]
-
Intervention: Patients received a fixed-dose combination of glecaprevir (300 mg) and pibrentasvir (120 mg) once daily for 8, 12, or 16 weeks, depending on the trial and patient population.[18][21]
-
Primary Endpoint: The primary efficacy endpoint was SVR12.[4][16]
-
Key Assessments: HCV RNA levels were measured at baseline and at various intervals during and after treatment to determine virologic response. Safety was evaluated through the recording of adverse events and laboratory abnormalities.
Elbasvir/Grazoprevir (C-EDGE and C-WORTHY Trials)
-
Study Design: The C-EDGE and C-WORTHY trials were phase II and III, randomized, open-label or double-blind, placebo-controlled studies.[23][24][25][26][27][28][29][30]
-
Participants: These trials enrolled treatment-naïve and treatment-experienced patients with HCV genotypes 1, 4, and 6, with and without compensated cirrhosis, and also included specific cohorts of patients with HIV co-infection and chronic kidney disease.[23][26][27][30]
-
Intervention: Patients received a fixed-dose combination of elbasvir (50 mg) and grazoprevir (100 mg) once daily for 12 or 16 weeks, with or without ribavirin.[23][25][27]
-
Primary Endpoint: The primary efficacy endpoint was SVR12.[29]
-
Key Assessments: Virologic response was assessed by measuring HCV RNA levels at baseline and at multiple time points during and after the treatment period. Safety was monitored through the documentation of adverse events and laboratory results.
Visualizations
Caption: Mechanism of action of this compound and other DAAs in the HCV replication cycle.
Caption: Generalized workflow for the cited HCV clinical trials.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound (GS 9451) / Gilead [delta.larvol.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Sofosbuvir and Velpatasvir for HCV Genotype 2 and 3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 11. Sofosbuvir/Velpatasvir for the treatment of Hepatitis C Virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Sofosbuvir/Velpatasvir in Patients With Chronic Hepatitis C Virus Infection Receiving Opioid Substitution Therapy: Analysis of Phase 3 ASTRAL Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribavirin-Free Regimen With Sofosbuvir and Velpatasvir Is Associated With High Efficacy and Improvement of Patient-Reported Outcomes in Patients With Genotypes 2 and 3 Chronic Hepatitis C: Results From Astral-2 and -3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2minutemedicine.com [2minutemedicine.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 17. researchgate.net [researchgate.net]
- 18. viraled.com [viraled.com]
- 19. Glecaprevir/pibrentasvir for hepatitis C virus genotype 3 patients with cirrhosis and/or prior treatment experience: A partially randomized phase 3 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]
- 21. Results - Clinical Review Report: Glecaprevir / Pibrentasvir (Maviret) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Glecaprevir-Pibrentasvir for 8 or 12 Weeks in HCV Genotype 1 or 3 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. saigaiin.sakura.ne.jp [saigaiin.sakura.ne.jp]
- 24. C-WORTHY: the beginning of the rise of elbasvir and grazoprevir for the treatment of hepatitis C genotype 1 mono and HIV co-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Elbasvir-Grazoprevir Zepatier - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 26. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 27. FDA Hepatitis Update - Approval of Zepatier for treatment of chronic hepatitis C genotypes 1 and 4 [natap.org]
- 28. hcvguidelines.org [hcvguidelines.org]
- 29. Elbasvir/Grazoprevir for Patients With Hepatitis C Virus Infection and Inherited Blood Disorders: A Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Grazoprevir-Elbasvir Combination Therapy for Treatment-Naive Cirrhotic and Noncirrhotic Patients With Chronic Hepatitis C Virus Genotype 1, 4, or 6 Infection: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Vedroprevir and Other Next-Generation HCV NS3/4A Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinetic properties of Vedroprevir and other leading Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including Grazoprevir, Paritaprevir, and Glecaprevir. The data presented herein is intended to offer an objective performance comparison to support research and development efforts in the field of antiviral therapeutics.
Executive Summary
HCV NS3/4A protease is a critical enzyme in the viral replication cycle, making it a prime target for direct-acting antiviral (DAA) agents.[1][2] this compound, alongside other next-generation inhibitors, demonstrates potent inhibition of this protease. This guide summarizes their comparative kinetic parameters, details the experimental protocols for their determination, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the key kinetic parameters for this compound and other selected HCV NS3/4A protease inhibitors. These values are critical for understanding the potency and binding characteristics of these compounds.
| Inhibitor | Target Genotype | Ki (nM) | IC50 (nM) | kon (M-1s-1) | koff (s-1) | Reference |
| This compound | 1b | 0.41 | - | 1 x 106 | 2.6 x 10-4 | [3] |
| 2a | 39 | - | - | - | [3] | |
| 3a | 319 | - | - | - | [3] | |
| Glecaprevir | 1a | - | - | - | - | [4] |
| Grazoprevir | 1a | - | - | - | - | [4] |
| Paritaprevir | 1b | - | - | - | - | |
| Telaprevir | 1 | 7 | - | - | - | [1] |
| Boceprevir | 1 | - | 80 | - | - | [5] |
| Ciluprevir | 1b | - | 0.73 | - | - | [5] |
| ITMN-191 | 1b | - | 0.29 | - | - | [5] |
Experimental Protocols
The kinetic parameters presented in this guide are typically determined through a combination of enzymatic assays and cell-based replicon systems.
HCV NS3/4A Protease Activity Assay
This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of recombinant HCV NS3/4A protease.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease and a synthetic peptide substrate tagged with a fluorophore and a quencher (e.g., FRET substrate) are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 10% glycerol).
-
Inhibitor Preparation: The protease inhibitors are serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation: The reaction is initiated by adding the substrate to a mixture of the enzyme and the inhibitor in a 96- or 384-well plate.
-
Signal Detection: The fluorescence signal is measured over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore and the quencher, resulting in an increase in fluorescence.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the progress curves. IC50 values are determined by plotting the initial rates against the inhibitor concentrations and fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation or by performing Michaelis-Menten kinetics at different inhibitor concentrations. Association (kon) and dissociation (koff) rates are determined using techniques like stopped-flow spectroscopy or surface plasmon resonance.[3][6]
HCV Replicon Assay
This cell-based assay measures the ability of the inhibitors to suppress HCV RNA replication within human liver-derived cells.
Methodology:
-
Cell Culture: Huh-7 cells or their derivatives, which are highly permissive for HCV replication, are cultured. These cells harbor a subgenomic HCV replicon that contains a reporter gene, such as luciferase or green fluorescent protein (GFP).[7][8][9][10]
-
Compound Treatment: The replicon-containing cells are treated with various concentrations of the protease inhibitors.
-
Incubation: The cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the expression of the reporter gene.
-
Reporter Gene Assay: The level of reporter gene expression is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence is measured using a fluorescence microscope or flow cytometer.
-
Data Analysis: The EC50 (half-maximal effective concentration) values are determined by plotting the reporter signal against the inhibitor concentration and fitting the data to a dose-response curve. Cytotoxicity of the compounds is also assessed in parallel to determine the therapeutic index.[7]
Mandatory Visualization
Signaling Pathway of HCV NS3/4A Protease and Inhibition
The following diagram illustrates the mechanism of action of HCV NS3/4A protease and its inhibition by direct-acting antivirals.
References
- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Binding kinetics, potency, and selectivity of the hepatitis C virus NS3 protease inhibitors GS-9256 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beactica.com [beactica.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of Vedroprevir and Other NS3/4A Protease Inhibitors for Hepatitis C Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Vedroprevir (GS-9451), a direct-acting antiviral (DAA) for the treatment of Hepatitis C virus (HCV) infection. This compound, an NS3/4A protease inhibitor, has been evaluated in clinical trials in combination with other DAAs. This document presents a comparative overview of its efficacy and safety profile against other notable NS3/4A protease inhibitors, supported by experimental data and detailed methodologies.
Efficacy and Safety of this compound and Comparators
The following tables summarize the key efficacy and safety data from clinical trials of this compound and other significant HCV NS3/4A protease inhibitors.
Table 1: Sustained Virologic Response (SVR) Rates in Genotype 1 HCV Patients
| Drug Regimen | Trial Name | Patient Population | SVR12 Rate |
| Sofosbuvir/Ledipasvir + this compound | AASLD 2015 (Lawitz et al.) | Treatment-experienced with cirrhosis | 96%[1] |
| Telaprevir + Peginterferon/Ribavirin | ADVANCE | Treatment-naïve | 75% |
| Boceprevir + Peginterferon/Ribavirin | SPRINT-2 | Treatment-naïve | 63% |
| Simeprevir + Peginterferon/Ribavirin | QUEST-1 | Treatment-naïve | 80% |
Table 2: Common Adverse Events Reported in Clinical Trials (Incidence >20%)
| Adverse Event | Sofosbuvir/Ledipasvir + this compound | Telaprevir + PegIFN/RBV | Boceprevir + PegIFN/RBV | Simeprevir + PegIFN/RBV |
| Fatigue | Reported | 77% | 55% | 40% |
| Headache | Reported | 66% | 46% | 31% |
| Nausea | - | 48% | 46% | - |
| Rash | Reported | 56% | - | 27% |
| Pruritus | - | 47% | - | - |
| Anemia | - | 36% | 49% | 16% |
| Sinusitis | Reported | - | - | - |
| Cough | Reported | - | - | - |
Experimental Protocols
Below are the detailed methodologies for the key clinical trials cited in this guide.
This compound Combination Therapy (Lawitz et al., AASLD 2015)
-
Study Design: An open-label study evaluating a triple combination therapy.[1]
-
Patient Population: Treatment-experienced individuals with genotype 1 Hepatitis C and compensated cirrhosis.[1]
-
Dosing Regimen: A combination of sofosbuvir/ledipasvir (Harvoni) with the experimental NS3/4A protease inhibitor this compound.[1]
-
Primary Endpoint: Sustained Virologic Response 12 weeks after completion of therapy (SVR12).[1]
Telaprevir (ADVANCE Trial)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Treatment-naïve patients with genotype 1 HCV infection.
-
Dosing Regimen: Telaprevir (750 mg every 8 hours) in combination with pegylated interferon alfa-2a and ribavirin for 12 weeks, followed by peginterferon and ribavirin alone.
-
Primary Endpoint: SVR24 (undetectable HCV RNA 24 weeks after the last planned dose).
Boceprevir (SPRINT-2 Trial)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection.
-
Dosing Regimen: A four-week lead-in phase with peginterferon alfa-2b and ribavirin, followed by the addition of boceprevir (800 mg three times daily).
-
Primary Endpoint: SVR.
Simeprevir (QUEST-1 Trial)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[2]
-
Patient Population: Treatment-naïve patients with chronic HCV genotype 1 infection.[2]
-
Dosing Regimen: Simeprevir (150 mg once daily) for 12 weeks in combination with peginterferon alfa-2a and ribavirin.[2]
-
Primary Endpoint: SVR12.[2]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of this compound and the typical workflow of the clinical trials discussed.
Caption: HCV replication cycle and points of inhibition by direct-acting antivirals.
Caption: Generalized workflow of a randomized controlled clinical trial for HCV treatment.
References
Benchmarking Vedroprevir Against Next-Generation HCV Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). As new therapeutic agents emerge, rigorous comparative analysis is crucial for informing future drug development and clinical strategies. This guide provides a comprehensive benchmark of Vedroprevir, an NS3/4A protease inhibitor, against key next-generation HCV inhibitors: Glecaprevir, Voxilaprevir, and Sofosbuvir.
Executive Summary
This guide dissects the performance of this compound in comparison to the potent next-generation agents Glecaprevir (a pangenotypic NS3/4A protease inhibitor), Voxilaprevir (a highly potent NS3/4A protease inhibitor), and Sofosbuvir (a cornerstone NS5B polymerase inhibitor). The analysis is based on available in vitro efficacy data, resistance profiles, and mechanisms of action. While this compound demonstrated promise in early clinical development, particularly in combination therapies, the next-generation inhibitors generally exhibit broader genotypic coverage, higher barriers to resistance, and improved efficacy as part of interferon-free regimens.
Data Presentation
Table 1: Comparative Efficacy of HCV Inhibitors
| Inhibitor | Drug Class | Target | Genotype Coverage | Key Clinical Trial Outcomes (SVR12) |
| This compound | NS3/4A Protease Inhibitor | NS3/4A Protease | Primarily Genotype 1 | Studied in combination therapies, contributing to high SVR rates.[1] |
| Glecaprevir | NS3/4A Protease Inhibitor | NS3/4A Protease | Pangenotypic (Genotypes 1-6) | ≥95% in combination with Pibrentasvir across all genotypes.[2][3][4][5] |
| Voxilaprevir | NS3/4A Protease Inhibitor | NS3/4A Protease | Pangenotypic (Genotypes 1-6) | High SVR rates in treatment-experienced patients as part of a combination regimen.[6][7][8] |
| Sofosbuvir | NS5B Polymerase Inhibitor | NS5B RNA-Dependent RNA Polymerase | Pangenotypic (Genotypes 1-6) | Cornerstone of multiple regimens with SVR12 rates >90%.[9][10][11][12][13] |
Table 2: Comparative Resistance Profiles
| Inhibitor | Key Resistance-Associated Substitutions (RASs) | Barrier to Resistance |
| This compound | Limited public data on specific RASs. As with other protease inhibitors, resistance is a consideration. | Low as monotherapy.[14] |
| Glecaprevir | A156 or D/Q168 substitutions in NS3. Active against many common PI resistance mutations.[15][16][17][18][19] | High, particularly in combination with Pibrentasvir.[15][16] |
| Voxilaprevir | Improved profile against commonly encountered NS3 RASs.[7] | High. |
| Sofosbuvir | S282T in NS5B is the primary in vitro RAS, but it is rarely observed clinically and reduces viral fitness.[20][21][22] | High.[23] |
Mechanism of Action
This compound, Glecaprevir, and Voxilaprevir are all inhibitors of the HCV NS3/4A serine protease.[6][17][24][25][26][27][28][29][30] This viral enzyme is essential for cleaving the HCV polyprotein into mature, functional viral proteins. By blocking this protease, these inhibitors prevent viral replication. Sofosbuvir, in contrast, is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[23][31][32][33][34] It acts as a chain terminator, being incorporated into the nascent viral RNA strand and preventing its further elongation, thus halting viral replication.
Visualizing the Science
References
- 1. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glecaprevir/pibrentasvir - Wikipedia [en.wikipedia.org]
- 3. Safety and effectiveness of 8 weeks of Glecaprevir/Pibrentasvir in challenging HCV patients: Italian data from the CREST study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Effectiveness Using 8 Weeks of Glecaprevir/Pibrentasvir in HCV-Infected Treatment-Naïve Patients with Compensated Cirrhosis: The CREST Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-World Effectiveness of 8-Week Glecaprevir/Pibrentasvir in Treatment-Naïve, Compensated Cirrhotic HCV Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voxilaprevir | MedPath [trial.medpath.com]
- 7. Sofosbuvir + velpatasvir + voxilaprevir for the treatment of hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sofosbuvir/velpatasvir improves patient-reported outcomes in HCV patients: Results from ASTRAL-1 placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medindia.net [medindia.net]
- 12. dovepress.com [dovepress.com]
- 13. Efficacy and safety outcomes of sofosbuvir-based treatment regimens for hepatitis C virus-infected patients with or without cirrhosis from phase III clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in the management of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Resistance Analysis of a 3-Day Monotherapy Study with Glecaprevir or Pibrentasvir in Patients with Chronic Hepatitis C Virus Genotype 1 Infection [mdpi.com]
- 19. hcvguidelines.org [hcvguidelines.org]
- 20. Sofosbuvir, a New Nucleotide Analogue, for the Treatment of Chronic Hepatitis C Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Emergence of resistance-associated variants during sofosbuvir treatment in chronically infected hepatitis E patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sofosbuvir: Your Ultimate Guide! | OCTAGONCHEM [octagonchem.com]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Voxilaprevir | C40H52F4N6O9S | CID 89921642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. go.drugbank.com [go.drugbank.com]
- 28. Glecaprevir | C38H46F4N6O9S | CID 66828839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Voxilaprevir - Wikipedia [en.wikipedia.org]
- 31. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 32. What is the mechanism of Sofosbuvir? [synapse.patsnap.com]
- 33. youtube.com [youtube.com]
- 34. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
Safety Operating Guide
Essential Safety and Handling Protocols for Vedroprevir
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Vedroprevir is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential safety and logistical information based on best practices for handling similar HCV protease inhibitors and antiviral compounds. These protocols are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to prevent direct contact with the compound and minimize exposure.[1][2] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or neoprene, double-gloving recommended | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and aerosols.[1] |
| Lab Coat | Fully buttoned, with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fit-tested N95 respirator or higher may be necessary if aerosols are generated or if working outside of a ventilated enclosure. | Minimizes inhalation of airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashes | Provides an additional layer of protection for the face and eyes.[1] |
Handling and Engineering Controls
Proper laboratory procedures and engineering controls are the primary lines of defense in minimizing exposure to potent compounds.
| Control Measure | Description |
| Ventilation | All work with solid or powdered forms of this compound should be conducted in a certified chemical fume hood or other ventilated enclosure. |
| Weighing | Use a balance with a draft shield or a dedicated weighing enclosure to prevent dissemination of powder. |
| Solution Preparation | Prepare solutions in a fume hood. Avoid splashing. |
| Housekeeping | Maintain a clean and organized workspace. Clean up spills immediately according to established procedures. |
| Hand Washing | Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[3] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Clean the area with an appropriate deactivating solution or detergent and water. Dispose of all contaminated materials as hazardous waste. |
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated PPE (gloves, lab coats), disposable labware, and absorbent materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Healthcare-Associated Infections: Personal Protective Equipment (PPE) | Wisconsin Department of Health Services [dhs.wisconsin.gov]
- 2. Personal Protective Equipment (PPE) for Infection Control - MN Dept. of Health [health.state.mn.us]
- 3. Does hepatitis C require isolation precautions? How to be safe [medicalnewstoday.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
